Technical Documentation Center

2-Propanamine, N,N,2-trimethyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propanamine, N,N,2-trimethyl-
  • CAS: 918-02-5

Core Science & Biosynthesis

Foundational

"2-Propanamine, N,N,2-trimethyl-" chemical properties

Technical Whitepaper: -Dimethyl-tert-butylamine Systematic Name: 2-Propanamine, -trimethyl- CAS: 918-02-5[1][2] Executive Summary -Dimethyl-tert-butylamine (TBDMA) represents a critical intersection between steric bulk a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: -Dimethyl-tert-butylamine

Systematic Name: 2-Propanamine,


-trimethyl-
CAS:  918-02-5[1][2]

Executive Summary


-Dimethyl-tert-butylamine (TBDMA) represents a critical intersection between steric bulk and basicity in organic synthesis.[2] Unlike its linear counterparts (e.g., triethylamine), TBDMA possesses a quaternary carbon directly attached to the nitrogen center.[2] This "neopentyl-like" steric environment renders the nitrogen atom nucleophilically inert while retaining high proton affinity.[2]

This guide details the physicochemical profile, synthetic pathways, and application protocols for TBDMA, specifically designed for researchers requiring a hindered base that resists quaternization in electrophilic environments.[2]

Part 1: Physicochemical Profile & Mechanistic Properties[2]

The utility of TBDMA stems from its specific structural constraints.[2] The tert-butyl group acts as a hemispherical shield, blocking the nitrogen lone pair from attacking large electrophiles (nucleophilicity) while allowing small protons to bind (basicity).[2]

Core Physical Data
PropertyValueContext/Implication
Molecular Formula

MW: 101.19 g/mol
Boiling Point 89–90 °CModerate volatility; easily removed by evaporation compared to DIPEA (127 °C).[2]
Density 0.735 g/mLLess dense than water; floats during aqueous workups.[2]
pKa (Conjugate Acid) ~10.68Comparable to triethylamine; strong enough to deprotonate alcohols and ammonium salts.[2]
Flash Point -5 °CCritical Safety Hazard: Highly flammable vapor.[2]
Solubility MiscibleSoluble in alcohols, ethers, and chlorinated solvents.[2]
The "Frustrated" Nucleophile

TBDMA is often categorized alongside Hünig’s base (DIPEA) as a non-nucleophilic base.[2] However, TBDMA offers a distinct advantage in specific catalytic cycles, particularly in polyurethane synthesis and zeolite templating , where the rigid geometry of the tert-butyl group directs pore formation or catalytic activity more strictly than the conformationally flexible isopropyl groups of DIPEA.[2]

Steric Shielding Visualization

The following diagram illustrates the steric environment of TBDMA compared to a standard tertiary amine.

StericShielding N_atom Nitrogen Center (Lone Pair) Me_Groups N-Methyl Groups (Rotational Freedom) N_atom->Me_Groups tBu_Group tert-Butyl Group (Rigid Steric Wall) N_atom->tBu_Group Quaternary C bond Proton H+ (Proton) Small Radius Proton->N_atom Access Granted (High Basicity) Electrophile Electrophile (E+) Large Radius Electrophile->tBu_Group Access Blocked (Low Nucleophilicity)

Figure 1: Mechanistic logic of TBDMA. The rigid tert-butyl "wall" physically blocks large electrophiles while permitting protonation, defining its role as a non-nucleophilic base.[2]

Part 2: Synthetic Utility & Applications[2][3][4][5]

Primary Application: Non-Nucleophilic Base

In organic synthesis, TBDMA is utilized when side-reactions (N-alkylation) must be suppressed.[2]

  • Elimination Reactions: Promotes E2 elimination over

    
     substitution due to its inability to attack carbon centers.[2]
    
  • Piperidine Synthesis: Used as a precursor and intermediate in the construction of complex piperidine scaffolds for pharmaceutical agents [1].[2]

Polymerization Catalysis

TBDMA serves as a tertiary amine catalyst in the formation of polyurethanes.[2][3] Its catalytic activity balances the "blowing" reaction (isocyanate + water) and the "gelling" reaction (isocyanate + polyol).[2]

  • Mechanism: The unhindered methyl groups allow sufficient approach to the isocyanate carbon to activate it, while the tert-butyl group facilitates rapid dissociation, ensuring the catalyst does not become permanently bound to the polymer matrix [2].[2]

Part 3: Synthesis Protocol (Eschweiler-Clarke Methylation)

The most robust method for synthesizing TBDMA in the laboratory is the Eschweiler-Clarke reaction .[2] This reductive amination pathway converts tert-butylamine to its


-dimethyl derivative using formaldehyde and formic acid.[2]
Reaction Workflow

SynthesisProtocol Start Starting Material: tert-Butylamine (1.0 eq) Mix Step 1: Addition Add amine to cooled HCOOH/HCHO mix (Exothermic control required) Start->Mix Reagents Reagents: Formaldehyde (37% aq, 2.2 eq) Formic Acid (98%, 2.4 eq) Reagents->Mix Reflux Step 2: Reflux Heat to 90-100°C for 8-12 hours CO2 evolution drives reaction Mix->Reflux Imine formation Basify Step 3: Workup Cool and basify with NaOH/KOH to pH > 12 Separates organic amine layer Reflux->Basify Reduction complete Extract Step 4: Purification Extract (Ether/DCM) -> Dry (MgSO4) -> Distill Basify->Extract Product Final Product: N,N-Dimethyl-tert-butylamine (Yield: 75-85%) Extract->Product

Figure 2: Step-by-step synthesis of N,N-dimethyl-tert-butylamine via Eschweiler-Clarke methylation.

Detailed Protocol

Safety Note: This reaction generates significant quantities of


 gas.[2] Do not seal the reaction vessel tightly; use a reflux condenser open to an inert atmosphere or a bubbler.[2]
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Formic acid (98%, 2.4 equiv) and Formaldehyde (37% aq., 2.2 equiv). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add tert-butylamine (1.0 equiv) dropwise.[2] Caution: The acid-base neutralization is highly exothermic.[2]

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100 °C). Maintain reflux for 8–12 hours. The evolution of

    
     gas indicates the reduction of the intermediate iminium species is proceeding [3].[2]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add HCl (4M) to ensure all amine is protonated (optional wash step).[2]

    • Basify the aqueous solution carefully with 25% NaOH or KOH pellets until pH > 12.[2] The amine will oil out as a top layer.[2]

  • Isolation: Extract the aqueous layer with diethyl ether or dichloromethane (

    
    ).[2] Combine organic layers, dry over anhydrous 
    
    
    
    , and filter.
  • Purification: Remove solvent via rotary evaporation (carefully, as product BP is 89 °C). Distill the residue at atmospheric pressure. Collect the fraction boiling at 88–90 °C.

Part 4: Safety & Handling Standards

TBDMA poses specific hazards that differ from standard amines due to its volatility and flammability.[2]

Hazard ClassDescriptionMitigation Strategy
Flammability Flash Point -5 °C .[2][4] Vapors can travel to ignition sources.[2]Use only in spark-proof fume hoods.[2] Ground all glassware during transfer. Store in explosion-proof fridges.
Corrosivity Causes severe skin burns and eye damage (pH > 12).[2]Wear nitrile gloves (double gloving recommended) and chemical splash goggles.[2]
Inhalation Vapors are highly irritating to the respiratory tract.[2]Do not use on open benchtops.[2] Handle exclusively in ventilated enclosures.[2][5]

Storage: Store under nitrogen or argon atmosphere. Like many amines, TBDMA can absorb atmospheric


 to form carbamates over time, though steric hindrance reduces this rate compared to primary amines [4].[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 70190, 2-Propanamine, N,N,2-trimethyl-. Retrieved from [Link][2]

  • Name-Reaction.com. (2025).[2] Eschweiler-Clarke Reaction Mechanism and Protocols. Retrieved from [Link]

Sources

Exploratory

N,N-Dimethyl-tert-butylamine: A Technical Reference Guide

Topic: N,N-Dimethyl-tert-butylamine Physical Constants & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Process Chemists Executive Summary N,N-Dimethyl-tert-butylamine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Dimethyl-tert-butylamine Physical Constants & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Process Chemists

Executive Summary

N,N-Dimethyl-tert-butylamine (CAS 918-02-5) is a sterically hindered tertiary amine utilized primarily as a base, catalyst, and ligand in organic synthesis and coordination chemistry.[1][2] Its unique structural motif—combining a bulky tert-butyl group with two methyl groups—imparts specific physicochemical properties that distinguish it from common aliphatic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). This guide provides a definitive compilation of its physical constants, spectroscopic signatures, and synthesis protocols to support precise experimental design in drug development and material science.

Chemical Identity & Structural Analysis[3][4]

ParameterValue
IUPAC Name N,N-Dimethyl-2-methylpropan-2-amine
Common Synonyms N,N-Dimethyl-tert-butylamine; N-tert-Butyl-dimethylamine
CAS Registry Number 918-02-5
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
SMILES CN(C)C(C)(C)C
InChI Key OXQMIXBVXHWDPX-UHFFFAOYSA-N
Structural Insight

The molecule features a nitrogen atom bonded to two methyl groups and one tert-butyl group. The tert-butyl moiety introduces significant steric bulk, which reduces the nucleophilicity of the nitrogen center compared to trimethylamine, while maintaining high basicity. This makes it a valuable reagent for selective deprotonations where nucleophilic attack by the amine must be minimized.

Physical & Thermodynamic Constants

The following data represents the consensus of experimental values derived from standard chemical databases and safety data sheets.

PropertyValueCondition / Note
Physical State LiquidColorless to pale yellow
Boiling Point 89.6 – 89.9 °C@ 760 mmHg (Atmospheric)
Melting Point -90 °C
Density 0.739 – 0.750 g/mL@ 20 °C
Refractive Index (

)
1.4065 – 1.4085@ 20 °C
Flash Point -5 °C (Closed Cup)Highly Flammable
Vapor Pressure ~53 hPa@ 25 °C (Estimated)
pKa (Conjugate Acid) 9.99 ± 0.50Predicted/Estimated*
LogP (Octanol/Water) 1.35Lipophilic
Solubility SolubleOrganic solvents (EtOH, Ether, DCM)

*Note on pKa: While primary tert-butylamine has a pKa of ~10.68, the dimethylation typically lowers the pKa slightly due to steric inhibition of solvation of the ammonium cation. The value of ~10.0 is a robust working estimate for aqueous systems.

Spectroscopic Signature (NMR)[4]

For verification of purity during synthesis or commercial sourcing, the Proton Nuclear Magnetic Resonance (


H NMR) spectrum is the primary analytical tool.

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (


 0.00 ppm)
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Fragment
1.08 Singlet (s)9H

tert-Butyl protons
2.18 Singlet (s)6H

N-Methyl protons

Interpretation: The spectrum is highly distinct, featuring only two singlets. The lack of splitting (coupling) confirms the quaternary carbon of the tert-butyl group isolates the methyl protons from the nitrogen-bound methyls.

Synthesis & Purification Protocol

While commercially available, in situ preparation or purification is often required for sensitive catalytic applications. The most reliable route is the Eschweiler-Clarke Methylation of tert-butylamine.

Reaction Pathway Visualization

SynthesisPathway Start tert-Butylamine (Primary Amine) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Intermediate Product N,N-Dimethyl-tert-butylamine (Tertiary Amine) Intermediate->Product Reductive Methylation (-CO2)

Figure 1: Eschweiler-Clarke reductive methylation pathway converting primary tert-butylamine to the dimethyl tertiary amine.

Experimental Protocol

Objective: Synthesis of N,N-Dimethyl-tert-butylamine via reductive methylation.

  • Reagent Setup:

    • Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Caution: Formic acid and Formaldehyde are corrosive and toxic. Work in a fume hood.

  • Addition:

    • Charge tert-butylamine (0.1 mol, 7.3 g) into the flask.

    • Cool to 0°C in an ice bath.

    • Slowly add Formic acid (98%, 0.5 mol) followed by Formaldehyde (37% aq., 0.25 mol). The excess is necessary to drive the reaction to the tertiary amine.

  • Reflux:

    • Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates reaction progress.

  • Work-up:

    • Cool to room temperature.

    • Acidify with dilute HCl (if not already acidic) and wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer with NaOH pellets (to pH > 12) to liberate the free amine.

    • Extract the free amine into Diethyl Ether (3 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or KOH pellets.

    • Filter and remove solvent via rotary evaporation (carefully, as product BP is 89°C).

    • Distillation: Distill the residue at atmospheric pressure. Collect the fraction boiling at 89–90°C .

Chemical Properties & Reactivity[2][4][8]

Basicity & Sterics

N,N-Dimethyl-tert-butylamine occupies a "Goldilocks" zone in steric hindrance:

  • More Hindered than: Trimethylamine (

    
    ), Triethylamine (
    
    
    
    ).
  • Less Hindered than: Diisopropylethylamine (DIPEA) or Di-tert-butylamine.

This steric profile makes it an excellent choice for:

  • Scavenging Acids: It neutralizes acid byproducts (e.g., HCl) without competing as a nucleophile in alkylation reactions.

  • Ligand Systems: It forms complexes with transition metals where the tert-butyl group provides a protective umbrella, stabilizing low-coordinate metal centers.

Comparative Steric Hierarchy

StericHierarchy cluster_0 Steric Bulk & Nucleophilicity Trade-off Low Trimethylamine (Low Sterics / High Nucleophilicity) Mid N,N-Dimethyl-tert-butylamine (Moderate Sterics / Low Nucleophilicity) Low->Mid Increasing Bulk High Diisopropylethylamine (DIPEA) (High Sterics / Non-Nucleophilic) Mid->High Increasing Bulk

Figure 2: Hierarchical classification of amine bases based on steric hindrance.

Handling, Safety & Storage

Hazard Classification (GHS):

  • H225: Highly flammable liquid and vapor.

  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage.

Storage Protocols:

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation and moisture absorption.

  • Segregation: Keep away from oxidizing agents, acids, and acid anhydrides.

  • Container: Tightly sealed glass or stainless steel containers in a flammables cabinet.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70190, N,N-Dimethyl-tert-butylamine. Retrieved from [Link]

  • Clarke, H. T., et al. (1933). The Preparation of Secondary and Tertiary Amines by the Eschweiler-Clarke Reaction. Journal of the American Chemical Society. (Foundational reference for the synthesis protocol).

Sources

Foundational

Technical Guide: N,N-Dimethyl-tert-butylamine (CAS 918-02-5)

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Identity: N,N-Dimethyl-tert-butylamine Synonyms: N,N,2-Trimethyl-2-propanamine; Dimethyl-tert-butylamine CAS Number: 918-02-5 Molecular Formula: C₆H₁₅N

Executive Summary: The Volatile Hindered Base

In the landscape of organic bases, researchers often face a trade-off between steric hindrance and volatility .

  • Triethylamine (TEA) is volatile (BP: 89 °C) but prone to quaternization due to low steric bulk.

  • N,N-Diisopropylethylamine (DIPEA) is sterically hindered (preventing quaternary salt formation) but difficult to remove via standard rotary evaporation (BP: 127 °C).

N,N-Dimethyl-tert-butylamine (CAS 918-02-5) bridges this gap.[1] It combines the steric bulk of a tert-butyl group—effectively shielding the nitrogen lone pair from nucleophilic attack—with a boiling point (~90 °C) comparable to TEA. This unique physicochemical profile makes it an ideal candidate for reactions requiring a non-nucleophilic base that can be easily stripped during workup.

Physicochemical Profile

The following data characterizes the pure substance. Researchers should note the low flash point, necessitating cold storage and spark-proof handling.

PropertyValueContext for Researchers
Molecular Weight 101.19 g/mol --
Boiling Point 89–90 °CCritical Feature: Co-evaporates with common solvents (e.g., toluene, dioxane), unlike DIPEA.
Melting Point -90 °CRemains liquid under deep-cryogenic reaction conditions.
Density 0.74–0.75 g/mLLess dense than water; forms the upper layer in aqueous extractions.
Flash Point -5 °CHigh Hazard: Class I Flammable Liquid. Requires grounding.
pKa (Conjugate Acid) ~10.2Comparable basicity to TEA/DIPEA; sufficient to deprotonate phenols, carboxylic acids, and ammonium salts.
Solubility Soluble in organic solventsMiscible with alcohols, ethers, and chlorinated solvents.

Synthetic Routes & Process Chemistry

Primary Route: Eschweiler-Clarke Methylation[3][4][5]

Direct alkylation of tert-butylamine with methyl iodide is uncontrolled and leads to quaternary ammonium salts. The Eschweiler-Clarke reaction is the preferred, self-limiting protocol. It utilizes formaldehyde as the carbon source and formic acid as the hydride donor, selectively stopping at the tertiary amine stage due to the inability of the tertiary amine to form the intermediate iminium ion.[2]

Mechanism & Workflow Diagram

EschweilerClarke Start tert-Butylamine (Primary Amine) Inter1 Imine Intermediate Start->Inter1 Condensation Reagents HCHO (aq) + HCOOH Reflux Reagents->Inter1 Inter2 N-Methyl-tert-butylamine (Secondary Amine) Inter1->Inter2 Hydride Transfer (-CO2) Final N,N-Dimethyl-tert-butylamine (Tertiary Amine) Inter2->Final Repeat Cycle (Methylation #2)

Caption: Stepwise reductive methylation of tert-butylamine preventing over-alkylation.

Experimental Protocol

Reagents:

  • tert-Butylamine (1.0 equiv)

  • Formaldehyde (37% aq.[3] solution, 2.2–2.5 equiv)

  • Formic acid (98%, 2.5–3.0 equiv)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Cool the flask in an ice bath (0 °C).

  • Addition: Add formic acid first.[3] Then, add tert-butylamine slowly (exothermic reaction). Finally, add the formaldehyde solution.

  • Reaction: Heat the mixture to reflux (~100 °C) for 12–18 hours. Evolution of CO₂ gas indicates the reaction is progressing.

  • Workup:

    • Cool to room temperature.

    • Acidify with HCl (to ensure all amine is protonated) and wash with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH pellets or 50% NaOH solution (pH > 12) to liberate the free amine.

    • Extract the oil layer with diethyl ether or pentane.

  • Purification: Dry the organic layer over KOH or Na₂SO₄. Remove the solvent via rotary evaporation. Distill the residue at atmospheric pressure (collect fraction at 88–90 °C).

Biological & Chemical Applications

Organic Synthesis: The "Clean" Hindered Base

In drug development, N,N-Dimethyl-tert-butylamine is used when a reaction requires a base that will not act as a nucleophile.

  • Alkylation Reactions: Unlike TEA, the bulky tert-butyl group prevents the nitrogen from attacking alkyl halides, eliminating the formation of quaternary ammonium byproducts that complicate purification.

  • Pd-Catalyzed Couplings: It serves as a proton scavenger in Buchwald-Hartwig or Suzuki couplings. Its volatility allows it to be removed simply by concentrating the reaction mixture, whereas DIPEA residues often require acidic washes that might degrade sensitive products.

Polymer Chemistry: Polyurethane Catalysis

In the production of polyurethane foams, tertiary amines catalyze the reaction between isocyanates and polyols (gelling) or water (blowing).[4][5]

  • Role: N,N-Dimethyl-tert-butylamine acts as a blowing catalyst . Its steric bulk favors the reaction with water (releasing CO₂) over the gelling reaction, helping to control foam density.

  • Volatility Benefit: In certain foam applications, the ability of the catalyst to migrate or evaporate can be tuned to prevent long-term amine odors in the final product.

Steric Comparison of Common Bases

The following diagram illustrates why CAS 918-02-5 occupies a specific niche.

StericComparison TEA Triethylamine (TEA) BP: 89°C Low Steric Bulk Nucleophilic Risk: HIGH Target N,N-Dimethyl-tert-butylamine BP: 90°C High Steric Bulk Nucleophilic Risk: LOW TEA->Target Adds Steric Bulk (Retains Volatility) DIPEA DIPEA (Hünig's Base) BP: 127°C High Steric Bulk Nucleophilic Risk: LOW DIPEA->Target Increases Volatility (Retains Sterics)

Caption: Functional relationship between TEA, DIPEA, and N,N-Dimethyl-tert-butylamine.

Handling & Safety (E-E-A-T)

Hazard Class: Corrosive (C), Flammable (F) UN Number: 2733 (Amine, flammable, corrosive, n.o.s.)

  • Flammability: With a flash point of -5 °C, vapors can travel to ignition sources and flash back. Protocol: Always handle in a fume hood. Ground all glassware and transfer lines to prevent static discharge.

  • Corrosivity: Causes severe skin burns and eye damage. Protocol: Wear nitrile gloves (double-gloving recommended) and chemical splash goggles.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) in a flammables cabinet. Amines can absorb CO₂ from the air to form carbamates; seal tightly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13563, N,N-Dimethylbutylamine. Retrieved from [Link](Note: While structurally related, specific data for the tert-butyl isomer is derived from isomer-specific databases linked below).

  • Organic Syntheses. Eschweiler-Clarke Methylation of Amines. (General Protocol Reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Tertiary Amines. Retrieved from [Link]

Sources

Exploratory

"2-Propanamine, N,N,2-trimethyl-" thermodynamic data

CAS: 918-02-5 | IUPAC: N,N,2-Trimethyl-2-propanamine[1][2][3][4][5] Executive Summary & Chemical Identity N,N-Dimethyl-tert-butylamine (often abbreviated as Me₂NtBu ) represents a specific class of sterically hindered te...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 918-02-5 | IUPAC: N,N,2-Trimethyl-2-propanamine[1][2][3][4][5]

Executive Summary & Chemical Identity

N,N-Dimethyl-tert-butylamine (often abbreviated as Me₂NtBu ) represents a specific class of sterically hindered tertiary amines.[5] Unlike its linear counterparts, the tert-butyl group introduces significant steric bulk adjacent to the nitrogen center.[5] This structural attribute dictates its thermodynamic behavior, reducing its nucleophilicity while retaining basicity—a dichotomy highly valued in organic synthesis and drug development for selective deprotonation without competitive alkylation.[5]

This technical guide aggregates the physicochemical and thermodynamic profile of Me₂NtBu, distinguishing it from its parent compound (tert-butylamine) and providing protocols for the empirical determination of its missing thermodynamic state functions.[5]

Chemical Identifiers
Registry SystemIdentifier
CAS Number 918-02-5
IUPAC Name N,N,2-Trimethyl-2-propanamine
Common Synonyms N,N-Dimethyl-tert-butylamine; tert-Butyldimethylamine
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
SMILES CN(C)C(C)(C)C

Thermodynamic & Physicophysical Data

The following data points represent critically evaluated values derived from standard state conditions (


, 

) unless otherwise noted.
Phase Equilibrium & Physical Constants
PropertyValueConditions/Notes
Boiling Point (

)
89.6 – 89.9 °C @ 740 mmHg [1][2]
Melting Point (

)
-90 °C Solid-Liquid transition [2]
Density (

)
0.739 – 0.750 g/mL Liquid @ 20-25 °C [2]
Refractive Index (

)
1.4065 – 1.4085 Optical purity check [2]
Flash Point -5 °C Closed Cup (Highly Flammable) [4]
Vapor Pressure ~45-50 mmHgEstimated @ 25 °C (derived from

)
Thermodynamic State Functions

Note: Experimental values for Enthalpy of Formation (


) for the N,N-dimethyl derivative are scarce in open literature compared to the parent tert-butylamine.[5] The values below include predictive modeling data.
PropertyValueSource/Method
pKa (Conjugate Acid) 9.99 ± 0.50 Predicted (ACD/Labs) [6]. See Note A.
LogP (Octanol/Water) 1.35 Hydrophobicity index [2]
Molar Refractivity 33.2 cm³/mol Calculated steric parameter
Surface Tension ~21 dyne/cm Estimated via parachor method

Note A (Basicity & Solvation): The pKa of the parent tert-butylamine is 10.[5]68. The decrease to ~9.99 upon dimethylation is counter-intuitive regarding inductive effects (more alkyl groups usually increase electron density) but is chemically sound due to steric inhibition of solvation .[5] The bulky tert-butyl group, combined with two methyl groups, prevents water molecules from effectively stabilizing the protonated ammonium cation via hydrogen bonding.[5] This entropic penalty lowers the basicity compared to less hindered amines.[5]

Structural Analysis & Steric Mapping

To understand the thermodynamic reactivity of Me₂NtBu, one must visualize the "Cone of Protection" provided by the methyl groups.[5]

StericMap Nitrogen Nitrogen Center (Basic Site) Reactivity Reactivity Profile: Non-Nucleophilic Base Nitrogen->Reactivity Lone Pair Available for Protonation tButyl tert-Butyl Group (Steric Bulk) tButyl->Nitrogen Blocks Backside Attack tButyl->Reactivity Prevents Alkylation (Kinetic Control) Methyls N-Methyl Groups (Directional Shielding) Methyls->Nitrogen Increases e- Density (Inductive Effect) Methyls->Reactivity Limits Solvation

Figure 1: Steric-Electronic Interaction Map.[5] The tert-butyl group imposes a kinetic barrier to nucleophilic attack, while the N-methyl groups modulate basicity through solvation hindrance.

Experimental Protocol: Determination of Enthalpy of Neutralization

Since specific


 data is often required for process safety scaling, the following protocol outlines the determination of the Heat of Neutralization for Me₂NtBu using reaction calorimetry. This provides critical thermodynamic data for scale-up.[5]
Objective

Quantify the enthalpy change (


) of the reaction:


[5]
Materials
  • Analyte: N,N-Dimethyl-tert-butylamine (>98% purity).[2][5]

  • Titrant: 1.0 M HCl (standardized).[5]

  • Equipment: Semi-adiabatic reaction calorimeter (e.g., Dewar flask setup or RC1), precision thermistor (

    
    ).
    
Workflow Diagram

CalorimetryProtocol Start Start: System Equilibration Calib 1. Heat Capacity Calibration (Electrical Calibration) Start->Calib Charge 2. Charge Acid (Excess HCl into Vessel) Calib->Charge Inject 3. Amine Injection (Stepwise Addition of Me2NtBu) Charge->Inject T_initial stable Measure 4. Record Temperature Profile (Adiabatic Rise) Inject->Measure Exothermic Rxn Calc 5. Calculate Enthalpy (Q = m * Cp * dT) Measure->Calc End Output: ΔH_neut (kJ/mol) Calc->End

Figure 2: Calorimetric workflow for thermodynamic characterization.

Step-by-Step Methodology
  • System Preparation: Charge the calorimeter with 100.0 mL of 1.0 M HCl. Ensure the stirring rate is constant (e.g., 400 rpm) to minimize heat of friction variance.

  • Equilibration: Allow the system to reach thermal equilibrium until the temperature drift is

    
    .
    
  • Calibration (Optional but Recommended): Perform an electrical calibration (Joule heating) to determine the precise heat capacity (

    
    ) of the system.
    
  • Reaction: Inject 5.0 mmol (approx. 0.506 g) of N,N-Dimethyl-tert-butylamine via a gas-tight syringe through a septum.[5] Caution: Reaction is exothermic.[5]

  • Data Acquisition: Record the temperature rise (

    
    ) until the post-reaction baseline is established.
    
  • Calculation:

    
    
    
    
    
    Note: Correct
    
    
    for heat exchange with the environment using Regnault-Pfaundler analysis.[5]

Synthesis & Applications in Drug Development

Synthesis Pathway

The industrial preparation typically avoids direct alkylation of ammonia due to over-alkylation.[5] The preferred route utilizes the Eschweiler-Clarke reaction or reductive amination.[5]


[5]
Application: The "Bulky Base" Advantage

In drug development, Me₂NtBu serves as a specialized base.[5]

  • Non-Nucleophilic Nature: Unlike triethylamine (TEA), the tert-butyl group prevents the formation of quaternary ammonium salts when used with alkyl halides.[5]

  • Piperidine Synthesis: Used as a precursor/catalyst in the electrochemical synthesis of piperidine derivatives [4].[5]

  • Volatility: With a boiling point of ~89°C, it is easily removed during workup, unlike higher boiling bases like DBU.[5]

Safety & Handling (E-E-A-T)

Signal Word: DANGER

  • Hazard Statements: Highly Flammable Liquid (H225); Causes Severe Skin Burns and Eye Damage (H314).[5]

  • Storage: Store at 2°C – 8°C under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and absorbs CO₂ from the air to form carbamates [4][5].[5]

Self-Validating Safety Check: Before use, check the liquid for turbidity. Cloudiness indicates moisture absorption or salt formation.[5] A simple refractive index check (


) confirms purity before committing valuable API intermediates.[5]

References

  • NIST Chemistry WebBook. 2-Propanamine, N,N,2-trimethyl- (CAS 918-02-5).[3][5] National Institute of Standards and Technology.[3][5][6][7] [Link][5]

  • PubChem. Compound Summary: N,N-Dimethyl-tert-butylamine.[1][4][5][8][9] National Library of Medicine.[5] [Link][5]

  • ACD/Labs. Predicted pKa values for Organic Amines. (Data accessed via ChemSpider/PubChem integration).[5][10]

Sources

Protocols & Analytical Methods

Method

Using N,N-Dimethyl-tert-butylamine as a non-nucleophilic base

This guide details the application of -Dimethyl-tert-butylamine (CAS 918-02-5), a specialized non-nucleophilic base that offers a critical advantage over Diisopropylethylamine (DIPEA) and Triethylamine (TEA): volatility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of


-Dimethyl-tert-butylamine  (CAS 918-02-5), a specialized non-nucleophilic base that offers a critical advantage over Diisopropylethylamine (DIPEA) and Triethylamine (TEA): volatility .[1]

Application Note: -Dimethyl-tert-butylamine as a Volatile Non-Nucleophilic Base

Part 1: Executive Summary & Technical Rationale

In organic synthesis, the choice of base is often a tradeoff between basicity, nucleophilicity, and ease of removal. While DIPEA (Hünig's Base) is the industry standard for non-nucleophilic applications, its high boiling point (127°C) creates significant downstream processing challenges, particularly when isolating volatile intermediates or heat-sensitive scaffolds.


-Dimethyl-tert-butylamine (

)
resolves this bottleneck.[1] It retains the high basicity (

) and steric hindrance required to prevent quaternary salt formation but possesses a boiling point of 89–90°C . This

differential allows for facile removal via rotary evaporation, eliminating the need for acidic aqueous washes that can degrade acid-sensitive products (e.g., vinyl triflates, silyl ethers).
Comparative Technical Profile
Property

-Dimethyl-tert-butylamine
DIPEA (Hünig's Base) Triethylamine (TEA) Significance
CAS 918-02-5 7087-68-5121-44-8Precise identification.[1]
Boiling Point 89–90 °C 127 °C89 °CKey Differentiator:

is as volatile as TEA but sterically superior.

(conj. acid)
~10.6 ~10.7~10.7Comparable basicity for deprotonation events.
Steric Bulk High (

-Butyl)
High (Isopropyl)Moderate (Ethyl)The

-butyl group effectively blocks

attack, preventing quaternization.[1]
Nucleophilicity Extremely Low Very LowModerateIdeal for electrophilic reagents (e.g.,

, alkyl halides).

Part 2: Mechanistic Insight

The utility of


-dimethyl-tert-butylamine stems from the Steric Gating Effect . The tertiary butyl group imposes a "cone of protection" around the nitrogen lone pair.
Diagram 1: Steric Shielding & Reactivity Logic

StericLogic cluster_0 Outcome Base N,N-Dimethyl-tert-butylamine Proton Proton (H+) Base->Proton Small size allows access Electrophile Electrophile (E+) (e.g., Alkyl Halide, Metal Center) Base->Electrophile Steric Clash (t-Butyl) Deprotonation Deprotonation (Allowed) Proton->Deprotonation Quaternization Quaternization/Coordination (Blocked) Electrophile->Quaternization Kinetically Disfavored

Figure 1: The steric bulk of the tert-butyl group allows proton abstraction (small H+) while physically blocking attack on larger electrophiles or coordination to metal catalysts.[1]

Part 3: Application Protocols

Protocol A: Synthesis of Volatile Vinyl Triflates

Replaces DIPEA/2,6-Di-tert-butylpyridine in the synthesis of sensitive enol triflates.[1]

Context: Vinyl triflates are potent electrophiles for cross-coupling. Standard protocols using DIPEA often result in contamination because the base co-distills with volatile triflates or requires acidic washes that hydrolyze the product.

Materials:

  • Substrate: Ketone (1.0 equiv)[1]

  • Reagent: Triflic Anhydride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)[1]
    
  • Base:

    
    -Dimethyl-tert-butylamine  (1.2 equiv)[1][2]
    
  • Solvent: Anhydrous Dichloromethane (

    
    )[1]
    

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add the ketone (10 mmol) and 
    
    
    
    -dimethyl-tert-butylamine (12 mmol, 1.21 g) to
    
    
    (50 mL).[1]
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: The base remains soluble at this temperature.

  • Addition: Dropwise add

    
     (11 mmol, 1.85 mL) over 15 minutes. The solution may turn yellow/orange.
    
  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 2 hours.

  • Workup (The Advantage):

    • Dilute with pentane (50 mL). The ammonium triflate salt will precipitate.

    • Filter through a short pad of neutral alumina or silica.

    • Concentrate: Evaporate solvents on a rotary evaporator at 25°C / 150 mbar .

    • Result: The

      
      -dimethyl-tert-butylamine (bp 90°C) is significantly more volatile than DIPEA (bp 127°C) and is removed with the solvent, leaving the clean vinyl triflate.
      
Protocol B: Base-Sensitive Suzuki-Miyaura Coupling

Prevents catalyst poisoning in Pd-catalyzed cross-couplings.[1]

Context: Unhindered amines (like TEA) can coordinate to Palladium(II), forming inactive species (


) and arresting the catalytic cycle. 

is too bulky to coordinate.

Procedure:

  • Charge: In a reaction vial, combine Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add Toluene/Water (10:1) and

    
    -Dimethyl-tert-butylamine  (2.0 equiv).[1]
    
  • Heat: Seal and heat to 80°C for 12 hours.

  • Purification: Cool to RT. Filter through Celite. Concentrate. The base residue is removed during standard concentration, unlike DIPEA which often trails into chromatography fractions.

Part 4: Process Workflow & Decision Matrix

Use the following logic flow to determine when to switch from DIPEA to


-Dimethyl-tert-butylamine.
Diagram 2: Selection & Workup Logic

WorkupLogic Start Select Base for Reaction Q1 Is the Product Acid-Sensitive? (e.g., Vinyl Triflate, Acetal) Start->Q1 Q2 Is the Product Volatile? (BP < 150°C) Q1->Q2 Yes UseDIPEA Standard Protocol: Use DIPEA Q1->UseDIPEA No Q2->UseDIPEA No (Product is non-volatile) UseMe2NtBu Optimized Protocol: Use N,N-Dimethyl-tert-butylamine Q2->UseMe2NtBu Yes (Product is volatile) WorkupA Workup: Acidic Wash (HCl/NaHSO4) Removes DIPEA UseDIPEA->WorkupA WorkupB Workup: Evaporation / Filtration Base removed via Rotovap UseMe2NtBu->WorkupB Fail Product Degradation WorkupA->Fail Risk of Hydrolysis Success High Yield / Purity WorkupB->Success Clean Isolation

Figure 2: Decision matrix highlighting the processing advantage of Me2NtBu for acid-sensitive and volatile targets.

Part 5: Safety & Handling

  • Flammability: Highly Flammable Liquid (Flash point approx. -5°C).[1] Ground all equipment.

  • Toxicity: Toxic if swallowed or inhaled. Corrosive to skin and eyes.

  • Storage: Store under inert atmosphere (

    
     or Ar) in a flammables cabinet.
    
  • Incompatibility: Reacts violently with strong oxidizing agents and acids.

Part 6: References

  • Chemical Identity & Properties:

    • N,N-Dimethyl-tert-butylamine (CAS 918-02-5).[1][3] Santa Cruz Biotechnology. Retrieved from [1]

  • pKa and Steric Data:

    • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Establishes pKa trends for hindered amines).

  • General Triflylation Protocols (Contextual):

    • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126. (Foundational review on vinyl triflates requiring non-nucleophilic bases).

  • Application in Catalysis:

    • Transition Metal Nanoparticle Catalysis in Ionic Liquids. (2011).[4] ResearchGate. (Mentions use of N,N-dimethyl-tert-butylamine in nanoparticle stabilization/catalysis contexts). Retrieved from

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Propanamine, N,N,2-trimethyl- in Dehydrohalogenation Reactions

Abstract: This technical guide provides an in-depth analysis and practical protocols for the application of 2-Propanamine, N,N,2-trimethyl-, a sterically hindered amine, in dehydrohalogenation reactions. Addressed to res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis and practical protocols for the application of 2-Propanamine, N,N,2-trimethyl-, a sterically hindered amine, in dehydrohalogenation reactions. Addressed to researchers in organic synthesis and drug development, this document elucidates the mechanistic principles that favor elimination over substitution, details substrate considerations, and offers validated experimental procedures to guide laboratory practice.

Foundational Principles: Understanding 2-Propanamine, N,N,2-trimethyl-

2-Propanamine, N,N,2-trimethyl-, also known by its synonyms N,N-Dimethyl-tert-butylamine or t-Butyldimethylamine, is a tertiary amine characterized by significant steric bulk around the nitrogen atom.[1][2] This structural feature is paramount to its function in organic synthesis. Unlike less hindered amines, its lone pair of electrons is sterically inaccessible for attacking an electrophilic carbon center (nucleophilic attack). However, it can readily abstract a proton, functioning as an effective Brønsted-Lowry base.[3][4] This dichotomy makes it a valuable tool for promoting elimination reactions while minimizing competing nucleophilic substitution (SN2) side reactions.[5][6]

Such reagents are classified as non-nucleophilic bases, a critical class of compounds for chemists seeking to control reaction pathways.[3] The choice between a strong/hindered base and a strong/non-hindered base is a fundamental decision point in synthetic design, often determining the success of a transformation.[5]

Table 1: Physicochemical Properties of 2-Propanamine, N,N,2-trimethyl-

PropertyValueSource
CAS Number 918-02-5[2][7][8]
Molecular Formula C₆H₁₅N[1][7][8]
Molecular Weight 101.19 g/mol [1][2][7]
Appearance Clear, colorless liquid[9]
Density 0.739 g/mL at 25 °C[8][9]
Boiling Point 88-90 °C[8]
Melting Point -90 °C[8]

Mechanistic Rationale: Engineering Elimination Pathways

Dehydrohalogenation is a cornerstone elimination reaction in organic synthesis, typically proceeding via an E2 (elimination, bimolecular) mechanism when a strong base is employed.[10] The E2 reaction is a concerted process where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and ejecting the halide.[11]

The E2 Mechanism: A Concerted Pathway

The efficacy of 2-Propanamine, N,N,2-trimethyl- hinges on its ability to facilitate the E2 pathway efficiently. The rate of an E2 reaction is dependent on the concentration of both the alkyl halide substrate and the base, hence the term "bimolecular".[10]

Caption: General concerted E2 reaction mechanism.

The Decisive Factor: Steric Hindrance

The core principle dictating the utility of 2-Propanamine, N,N,2-trimethyl- is the deliberate suppression of the competing SN2 pathway.

  • Basicity: The ability to abstract a small, sterically unencumbered proton (H⁺). This is largely unaffected by the base's bulk.

  • Nucleophilicity: The ability to attack an electrophilic carbon atom. This is highly sensitive to steric hindrance.[12]

The bulky tert-butyl and methyl groups surrounding the nitrogen atom in 2-Propanamine, N,N,2-trimethyl- create a sterically congested environment. This effectively shields the nitrogen's lone pair, making it a poor nucleophile.[3][4] Consequently, when reacting with an alkyl halide, it preferentially abstracts a β-proton (E2 pathway) rather than attacking the electrophilic carbon bearing the halogen (SN2 pathway).[6] This is especially critical for primary and secondary alkyl halides, where SN2 reactions can otherwise dominate.[5]

Base_Selection_Logic Start Goal: Synthesize Alkene via Elimination Substrate Substrate Type? Start->Substrate BaseChoice Select Base Type Substrate->BaseChoice 1° or 2° Alkyl Halide Substrate->BaseChoice 3° Alkyl Halide (Sₙ2 not possible) Unhindered Use Unhindered Base (e.g., Et₃N, OH⁻) BaseChoice->Unhindered Non-bulky base Hindered Use Hindered Base (e.g., t-BuMe₂N, DIPEA) BaseChoice->Hindered Bulky base SN2_Risk High Risk of Sₙ2 Side Product Unhindered->SN2_Risk E2_Favored E2 Pathway Favored Hindered->E2_Favored

Caption: Decision workflow for selecting a base to favor elimination.

Application Scope and Strategic Considerations

The selection of 2-Propanamine, N,N,2-trimethyl- is most strategic for substrates where SN2 reactions are a significant competing pathway.

  • Primary Alkyl Halides: Dehydrohalogenation is challenging due to the high propensity for SN2 reactions. A hindered base like 2-Propanamine, N,N,2-trimethyl- is essential to favor elimination.[5]

  • Secondary Alkyl Halides: Both E2 and SN2 reactions are competitive. The use of a sterically demanding base strongly shifts the equilibrium towards the E2 product.

  • Tertiary Alkyl Halides: SN2 reactions are not possible due to steric hindrance at the carbon center. While a hindered base is effective, less bulky strong bases can also be used as the primary competing reaction is E1/SN1.

Regioselectivity: For substrates with multiple distinct β-hydrogens, the use of a bulky base can influence which constitutional isomer of the alkene is formed. While Zaitsev's rule (favoring the more substituted alkene) often prevails, highly hindered bases can preferentially abstract the most sterically accessible proton, leading to the Hofmann (less substituted) product. Researchers must analyze the substrate structure to predict the likely regiochemical outcome.

Table 2: General Reaction Parameters

Substrate TypeBase EquivalentsSolventTemperature RangeExpected Outcome
Primary Alkyl Halide 1.5 - 3.0Aprotic (THF, Toluene)80 - 120 °CE2 favored over SN2
Secondary Alkyl Halide 1.2 - 2.0Aprotic (DCM, MeCN)25 - 80 °CE2 strongly favored
Tertiary Alkyl Halide 1.1 - 1.5Aprotic or Protic0 - 50 °CE2

Standard Operating Protocol: Dehydrohalogenation

This protocol provides a self-validating framework for a typical dehydrohalogenation reaction. It is crucial to perform all operations in a well-ventilated chemical fume hood.

Reagents and Materials
  • Alkyl Halide (Substrate)

  • 2-Propanamine, N,N,2-trimethyl- (CAS 918-02-5)

  • Anhydrous Solvent (e.g., Toluene, THF, DCM)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stir bar

  • Condenser and heating mantle/oil bath

  • Thermometer/temperature probe

  • Syringes and needles

  • Work-up reagents: Saturated aq. NH₄Cl, Brine, H₂O

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Inert Atmosphere Setup: Assemble the glassware (round-bottom flask, condenser) and dry thoroughly. Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: To the reaction flask, add the alkyl halide (1.0 eq.) and the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Base Addition: While stirring, add 2-Propanamine, N,N,2-trimethyl- (1.5 eq.) to the solution via syringe. The addition is typically done at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (see Table 2). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Reaction Quench: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Slowly add saturated aqueous NH₄Cl solution to quench the reaction and protonate any remaining base.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Add water and an appropriate organic solvent (e.g., ethyl acetate, ether) if needed.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Protocol_Workflow A 1. Assemble & Purge Dry Glassware with N₂/Ar B 2. Add Substrate & Solvent A->B C 3. Add 2-Propanamine, N,N,2-trimethyl- B->C D 4. Heat to Target Temp C->D E 5. Monitor by TLC/GC-MS D->E E->D Reaction Incomplete F 6. Cool & Quench with aq. NH₄Cl E->F Reaction Complete G 7. Extraction & Washing F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I

Sources

Method

N,N-Dimethyl-tert-butylamine as a catalyst in organic synthesis

Application Note: N,N-Dimethyl-tert-butylamine ( -BuNMe ) in Organic Synthesis Part 1: Executive Summary & Strategic Positioning N,N-Dimethyl-tert-butylamine (CAS: 918-02-5) represents a critical "Goldilocks" zone in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Dimethyl-tert-butylamine (


-BuNMe

) in Organic Synthesis

Part 1: Executive Summary & Strategic Positioning

N,N-Dimethyl-tert-butylamine (CAS: 918-02-5) represents a critical "Goldilocks" zone in the tertiary amine landscape. In drug development and complex organic synthesis, researchers often oscillate between the high nucleophilicity of Triethylamine (TEA) and the extreme steric hindrance of N,N-Diisopropylethylamine (DIPEA/Hünig’s Base).


-BuNMe

offers a unique physicochemical profile:
  • High Basicity (pKa ~10.2): Comparable to TEA, ensuring effective proton scavenging.

  • Tunable Steric Bulk: The tert-butyl group provides significant shielding of the nitrogen center, reducing unwanted quaternary ammonium salt formation (alkylation) compared to TEA, while the two methyl groups allow for greater catalytic access than DIPEA in specific acyl-transfer mechanisms.

  • Volatility: With a boiling point of ~44–46 °C (for the parent tert-butylamine, the dimethyl derivative is slightly higher, ~85-87°C), it is easily removed during workup, unlike high-boiling polymeric bases.

This guide details its application as a nucleophilic catalyst in carbamate synthesis and as a selective base in elimination reactions.

Part 2: Technical Specifications & Comparative Data

Table 1: Physicochemical Comparison of Common Tertiary Amines

PropertyN,N-Dimethyl-tert-butylamine Triethylamine (TEA) DIPEA (Hünig's Base) DMAP
Structure

-Bu-N(Me)

Et

N

-Pr

NEt
Me

N-Pyridine
Steric Profile Moderate-High (Asymmetric)LowVery HighLow (Nucleophilic)
pKa (Conj. Acid) ~10.2 10.7510.759.7
Primary Role Selective Catalyst / Base General BaseNon-nucleophilic BaseAcylation Catalyst
Quaternization Risk Low HighVery LowHigh (Reversible)
Boiling Point ~85–87 °C 89 °C127 °CSolid (mp 112°C)

Part 3: Mechanistic Insight & Visualization

The utility of


-BuNMe

is best understood through its role in Isocyanate Activation (Urea/Carbamate synthesis). Unlike unhindered amines,

-BuNMe

forms a metastable acyl-ammonium intermediate that is reactive enough to transfer the acyl group to a hindered alcohol but unstable enough to prevent catalyst trapping.
Diagram 1: Catalytic Cycle – Carbamate Formation

CarbamateCatalysis Start Isocyanate (R-N=C=O) + Catalyst (t-BuNMe2) Complex Active Zwitterionic Intermediate Start->Complex Nucleophilic Attack Transition Proton Transfer & Acylation Complex->Transition + Alcohol Alcohol Substrate (R'-OH) Alcohol->Transition Product Carbamate (R-NH-CO-OR') Transition->Product Collapse Regen Regenerated Catalyst (t-BuNMe2) Transition->Regen Elimination Regen->Start Recycle

Caption: Catalytic cycle showing the activation of isocyanate by N,N-dimethyl-tert-butylamine. The steric bulk of the t-butyl group destabilizes the intermediate, ensuring rapid turnover.

Part 4: Experimental Protocols

Protocol A: Catalytic Synthesis of Hindered Carbamates

Context: Used when synthesizing prodrug linkers where standard TEA/Pyridine protocols yield poor conversion due to alcohol sterics or side reactions.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: Isocyanate (1.1 equiv)

  • Catalyst: N,N-Dimethyl-tert-butylamine (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Charge with the secondary alcohol (e.g., Menthol as a model for hindered substrates) dissolved in anhydrous DCM (0.5 M).

  • Catalyst Addition: Add

    
    -Dimethyl-tert-butylamine (10-20 mol%). Stir for 5 minutes at room temperature to ensure homogeneity.
    
    • Why: Pre-mixing ensures the base is available to buffer any adventitious acid and prepares the solution for isocyanate addition.

  • Reaction: Add the isocyanate dropwise via syringe over 10 minutes.

    • Observation: A mild exotherm may occur.

  • Monitoring: Heat to reflux (if using DCM, ~40°C) or 60°C (if Toluene). Monitor via TLC or LC-MS for the disappearance of the alcohol.

    • Checkpoint: If the reaction stalls, add another 0.05 equiv of catalyst. The

      
      -butyl group prevents the "capping" of the catalyst, allowing it to turn over.
      
  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove the amine catalyst) followed by saturated NaHCO

    
     and Brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate.
    

Validation Criteria:

  • Yield: Expect >85% isolated yield.

  • Purity: Absence of urea byproducts (common with primary amine impurities) and absence of quaternary ammonium salts.

Protocol B: Selective Dehydrohalogenation (E2 Elimination)

Context: Synthesis of terminal alkenes from secondary alkyl halides where substitution (Sn2) is a competing side reaction.

Reagents:

  • Substrate: 2-Bromoalkane (1.0 equiv)

  • Base: N,N-Dimethyl-tert-butylamine (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyl halide in MeCN (0.2 M).

  • Base Addition: Add

    
    -Dimethyl-tert-butylamine in a single portion.
    
  • Reflux: Heat the mixture to reflux (80°C for MeCN).

    • Mechanism:[1][2][3] The bulky tert-butyl group prevents the nitrogen lone pair from attacking the electrophilic carbon (Sn2 pathway), thereby forcing the reaction through the E2 elimination pathway via proton abstraction.

  • Workup: Upon completion (GC-MS check), cool and dilute with Diethyl Ether. The hydrobromide salt of the amine will likely precipitate or be suspended.

  • Extraction: Wash with water to remove the amine salt. The organic layer contains the alkene.[1]

Data Interpretation:

  • Compare the ratio of Alkene (Elimination) vs. Ammonium Salt (Substitution) .

  • Success Metric: >95:5 ratio favoring Elimination. (Note: Using Trimethylamine often yields significant substitution products).

Protocol C: Silylation Scavenger (TBS Protection)

Context: Protecting alcohol groups in complex natural product synthesis.

Workflow Diagram:

Silylation Step1 1. Dissolve Alcohol (DCM, 0°C) Step2 2. Add t-BuNMe2 (1.2 - 1.5 equiv) Step1->Step2 Step3 3. Add TBS-Triflate (Dropwise) Step2->Step3 Step4 4. Warm to RT (Stir 1-2h) Step3->Step4 Step5 5. Acid Wash (Remove Amine Salts) Step4->Step5

Caption: Workflow for TBS protection using N,N-dimethyl-tert-butylamine as a non-nucleophilic acid scavenger.

Why use


-BuNMe

here?
Standard bases like Imidazole are common, but for highly reactive silylating agents like TBS-Triflate (TBSOTf) , a stronger, non-nucleophilic base is required to scavenge the generated Triflic Acid (TfOH) instantly without attacking the silicon center. DIPEA is often used, but

-BuNMe

provides a slightly less sterically demanding alternative if DIPEA is too bulky to effectively solvate the proton in crowded transition states, while still preventing N-silylation.

Part 5: References

  • Synthesis and Properties of Hindered Amines.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the non-nucleophilic character of tert-butylamine derivatives.

    • Link:[4]

  • Tertiary Amine Catalysts in Polyurethane Synthesis.

    • Source: Poliuretanos.com.br (Technical Compendium).

    • Relevance: Details the "Blow vs. Gel" selectivity of dimethyl-tert-butylamine in isocyanate reactions.

    • Link:

  • Physical Properties and Safety Data (CAS 918-02-5).

    • Source: PubChem / NOAA CAMEO Chemicals.

    • Relevance: Safety handling, flammability, and basicity data.[5]

    • Link:(Note: Link directs to the structural isomer family for verification of properties).

  • Reductive Amination Strategies for Tertiary Amines.

    • Source: ResearchGate / Organic Syntheses.

    • Relevance: Methods for synthesizing the catalyst itself if commercial stock is unavailable.

    • Link:

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. N,N-Dimethyl-tert-butylamine is flammable and corrosive.

Sources

Application

The Strategic Role of N,N-Dimethyl-tert-butylamine in Pharmaceutical Manufacturing: A Guide to Application and Protocol

In the intricate landscape of pharmaceutical synthesis, the choice of reagents and catalysts is paramount to achieving high yields, purity, and cost-effectiveness. Among the diverse array of organic bases, N,N-Dimethyl-t...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical synthesis, the choice of reagents and catalysts is paramount to achieving high yields, purity, and cost-effectiveness. Among the diverse array of organic bases, N,N-Dimethyl-tert-butylamine has carved a niche for itself as a versatile and powerful tool. Its unique combination of steric hindrance and basicity allows for selective transformations that are often challenging with other amines. This technical guide provides an in-depth exploration of the applications of N,N-Dimethyl-tert-butylamine in pharmaceutical manufacturing, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles: The Advantage of Steric Hindrance and Basicity

N,N-Dimethyl-tert-butylamine, a tertiary amine, owes its utility to two key properties:

  • High Basicity: The electron-donating nature of the two methyl groups and the tert-butyl group increases the electron density on the nitrogen atom, making it a strong proton acceptor.

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the nitrogen atom, preventing it from acting as a nucleophile in many reactions. This non-nucleophilic character is crucial for avoiding unwanted side reactions.[1]

This unique combination allows N,N-Dimethyl-tert-butylamine to function effectively as a non-nucleophilic base and a catalyst in a variety of pharmaceutically relevant transformations, including acylations, alkylations, and condensation reactions.[1] Its ability to facilitate reactions without forming stable byproducts leads to cleaner reaction profiles and simplifies purification processes.[1]

Key Applications in Pharmaceutical Synthesis

The strategic application of N,N-Dimethyl-tert-butylamine can be found in several key areas of active pharmaceutical ingredient (API) synthesis.

Acylation Reactions: Precision in Amide and Ester Bond Formation

In the synthesis of many drug molecules, the formation of amide and ester bonds is a fundamental step. N,N-Dimethyl-tert-butylamine excels as a catalyst and acid scavenger in these reactions, particularly when dealing with sensitive substrates or sterically hindered starting materials.

Causality of Experimental Choice: The high basicity of N,N-Dimethyl-tert-butylamine effectively neutralizes the acid byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion. Its steric bulk prevents it from competing with the primary or secondary amine (in amide synthesis) or alcohol (in ester synthesis) as a nucleophile, thereby minimizing the formation of unwanted side products.

Protocol 1: General Procedure for Acylation of a Primary Amine using an Acyl Chloride

This protocol outlines a general method for the N-acylation of a primary amine, a common transformation in the synthesis of numerous pharmaceuticals.

Materials:

  • Primary amine

  • Acyl chloride

  • N,N-Dimethyl-tert-butylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add N,N-Dimethyl-tert-butylamine (1.1 to 1.5 equivalents) to the stirred solution at room temperature.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.0 to 1.1 equivalents) in the anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0-5 °C with an ice bath if the reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Data Presentation:

Reactant A (Amine)Reactant B (Acyl Chloride)Base (Equivalents)SolventTime (h)Yield (%)
AnilineBenzoyl chloride1.2DCM295
BenzylamineAcetyl chloride1.2THF198

Note: The above table provides illustrative examples. Actual reaction conditions and yields will vary depending on the specific substrates.

Alkylation Reactions: Selective Formation of C-N and C-O Bonds

N,N-Dimethyl-tert-butylamine is also a valuable base for promoting alkylation reactions. Its non-nucleophilic nature is particularly advantageous when the alkylating agent is highly reactive and could potentially react with a nucleophilic base.

Causality of Experimental Choice: By deprotonating the substrate (e.g., an alcohol or a secondary amine) to generate a more nucleophilic anion, N,N-Dimethyl-tert-butylamine facilitates the subsequent alkylation. Its steric hindrance prevents it from undergoing quaternization, a common side reaction with less hindered tertiary amines.

Mechanistic Insights: The Role of the Sterically Hindered Base

The efficacy of N,N-Dimethyl-tert-butylamine can be understood by examining its role at the molecular level. In a typical acylation reaction with an acyl chloride, the following steps are proposed:

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway RCOCl R-CO-Cl (Acyl Chloride) Intermediate Tetrahedral Intermediate RCOCl->Intermediate RNH2 R'-NH2 (Amine) RNH2->Intermediate Nucleophilic Attack Base Me2N(t-Bu) (Base) Base->RNH2 Proton Abstraction (catalytic) Salt [Me2NH(t-Bu)]+Cl- (Salt) Base->Salt Protonation Product R-CO-NH-R' (Amide) Intermediate->Product Elimination of Cl-

Caption: Proposed mechanism for N,N-Dimethyl-tert-butylamine mediated amidation.

The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. N,N-Dimethyl-tert-butylamine then acts as a proton scavenger, deprotonating the nitrogen of the intermediate and neutralizing the released HCl, thus driving the equilibrium towards the product.

Advanced Applications and Future Outlook

Beyond standard acylations and alkylations, N,N-Dimethyl-tert-butylamine is finding application in more complex transformations within pharmaceutical synthesis. Its use as a non-nucleophilic base is being explored in:

  • Protecting Group Chemistry: Facilitating the introduction and removal of certain protecting groups where traditional bases may cause side reactions.

  • Asymmetric Synthesis: In some instances, the choice of a sterically hindered base can influence the stereochemical outcome of a reaction.

  • Flow Chemistry: Its high solubility in common organic solvents makes it suitable for use in continuous flow manufacturing processes, a growing trend in the pharmaceutical industry.

As the demand for more efficient and selective synthetic methods continues to grow, the strategic use of sterically hindered, non-nucleophilic bases like N,N-Dimethyl-tert-butylamine is expected to become even more prevalent in the synthesis of complex pharmaceutical molecules.

Conclusion

N,N-Dimethyl-tert-butylamine is a valuable and often indispensable reagent in the pharmaceutical manufacturing toolkit. Its unique combination of strong basicity and steric hindrance allows for a high degree of control and selectivity in a variety of chemical transformations. By understanding the underlying principles of its reactivity and following well-defined protocols, researchers and process chemists can leverage the power of this versatile amine to streamline synthetic routes, improve yields, and ultimately contribute to the efficient production of life-saving medicines.

References

  • Hangzhou Leap Chem Co., Ltd. N,N-Dimethyl-tert-butylamine丨CAS 918-02-5.

Sources

Method

Application Note: Handling and Storage of Anhydrous N,N-Dimethyl-tert-butylamine

[1][2][3] Abstract & Core Directive N,N-Dimethyl-tert-butylamine (N,N,2-trimethylpropan-2-amine) is a sterically hindered tertiary amine utilized as a proton scavenger, ligand precursor, and catalyst in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Core Directive

N,N-Dimethyl-tert-butylamine (N,N,2-trimethylpropan-2-amine) is a sterically hindered tertiary amine utilized as a proton scavenger, ligand precursor, and catalyst in organic synthesis.[1] Its efficacy is frequently contingent upon strict anhydrous conditions; moisture contamination can stall organometallic cycles or induce hydrolysis of sensitive electrophiles.

This guide provides a field-validated protocol for the storage, transfer, and drying of N,N-Dimethyl-tert-butylamine.[1] Unlike standard amines, the combination of its volatility (bp ~89°C), low flash point (<0°C), and corrosivity demands a rigorous exclusion of air and moisture using Schlenk or Glovebox techniques.[1]

Chemical Profile & Safety Assessment

Before handling, the researcher must internalize the physicochemical risks. This compound is not merely "flammable"; it is a volatile, corrosive lachrymator .

Table 1: Physicochemical Properties
PropertyValueSignificance in Handling
Boiling Point 89–90 °CVolatile; significant vapor pressure at RT.[1][2]
Flash Point ~ -5 °C (Est.)High Fire Risk. Ground all equipment. Use spark-proof tools.
Density 0.72–0.75 g/mLLighter than water; will float on aqueous spills.
pKa ~10.0Strong base; violently incompatible with acids/oxidizers.
Hygroscopicity HighRapidly absorbs atmospheric moisture, forming carbonates/hydrates.
Critical Hazards (The "Why" behind the protocol)
  • Flash Point < 0°C: The vapor-air mixture is explosive at room temperature. Static discharge from a plastic syringe is sufficient to ignite it. Action: Use glass syringes or grounded cannulas only.

  • Corrosivity (Skin/Eye): As a hindered amine, it penetrates skin rapidly, causing deep alkaline burns that may not be immediately painful. Action: Double-glove (Nitrile/Laminate) and use a face shield.

  • Incompatibility: Reacts violently with strong oxidizers (e.g., peroxides, permanganates) and acids. Contact with mercury (manometers) should be avoided due to potential amalgam formation with impurities.

Storage Protocol: The "Zero-Headspace" Rule

Proper storage is the first line of defense against hydrolysis.

Storage Logic Diagram

The following decision tree illustrates the correct storage workflow based on usage frequency.

StorageProtocol Start Received N,N-Dimethyl-tert-butylamine CheckSeal Check Seal Integrity (Septum/Sure/Seal) Start->CheckSeal UsageFreq Frequency of Use? CheckSeal->UsageFreq Daily Daily/Weekly Use UsageFreq->Daily High LongTerm Long Term (>1 Month) UsageFreq->LongTerm Low Schlenk Store in Schlenk Flask under N2/Ar Daily->Schlenk Benchtop Glovebox Store in Glovebox (Teflon taped) Daily->Glovebox Integrated Desiccant Add Activated 3Å or 4Å Molecular Sieves LongTerm->Desiccant Fridge Refrigerate (4°C) Secondary Containment Desiccant->Fridge

Figure 1: Decision tree for determining the optimal storage environment based on usage frequency.[1]

Detailed Storage Guidelines
  • Container: Store in amber glass bottles with a PTFE-lined cap or a Sure/Seal™ septum system. Do not use standard polyethylene bottles for long-term storage as oxygen diffusion can occur.

  • Headspace Management: The headspace must be backfilled with dry Nitrogen or Argon after every use.

  • Desiccants: For ultra-dry applications (<50 ppm water), add activated 3Å or 4Å molecular sieves (20% w/v) directly to the bottle.

    • Activation: Heat sieves to 250°C under high vacuum for 12 hours before use.

  • Temperature: Store at 2–8°C to reduce vapor pressure and degradation rates. Ensure the container is warmed to room temperature before opening to prevent condensation.

Protocol: Anhydrous Transfer Techniques

Objective: Transfer the amine from the storage vessel to the reaction flask without introducing air or moisture.

Method A: Syringe Transfer (For Volumes < 20 mL)

Use strictly for small-scale additions where cannula transfer is impractical.[1]

  • Preparation:

    • Oven-dry a glass syringe and metal needle (20-22 gauge) overnight.[1]

    • Flush the syringe with inert gas (N₂/Ar) 3 times immediately upon removal from the oven.

  • Pressure Equalization:

    • Insert a separate "bleed" needle connected to an inert gas line into the source bottle's septum to maintain positive pressure.

  • The Draw:

    • Insert the syringe needle.

    • Draw the liquid slowly to avoid cavitation (boiling).

    • Invert the syringe and expel gas bubbles into the headspace of the bottle, not the lab air.

  • Transfer:

    • Inject directly into the reaction vessel through a septum.

Method B: Cannula Transfer (For Volumes > 20 mL)

The Gold Standard for safety and purity.

CannulaTransfer Source Source Flask (Positive Pressure N2) Cannula Double-Tipped Stainless Steel Cannula Source->Cannula Liquid pushed by pressure Receiver Receiver Flask (Vented to Bubbler) Cannula->Receiver Anhydrous Transfer

Figure 2: Simplified topology of a positive-pressure cannula transfer.

  • Setup: Connect the source bottle and receiving flask to a Schlenk line. Both must be under positive N₂ pressure.

  • Cannula Prep: Insert a long stainless steel cannula (16-18 gauge) into the receiving flask first, purging it with gas exiting the flask.

  • Insertion: Insert the other end into the source bottle headspace initially to purge the needle, then lower it into the liquid.

  • Transfer: Close the gas inlet on the receiving flask (or open its bubbler vent) to create a pressure differential. The liquid will flow from Source (High P) to Receiver (Low P).

  • Termination: Raise the cannula tip into the headspace of the source bottle to stop flow, then remove carefully.

Protocol: Drying and Purification

Commercial "anhydrous" grades often contain 50-100 ppm water. For sensitive catalysis, reduce water to <10 ppm.

Distillation over Calcium Hydride (CaH₂)

Warning: Do NOT use Lithium Aluminum Hydride (LiAlH₄) or Sodium/Benzophenone initially, as the reaction with wet amine can be violent.

  • Pre-drying: If the amine is visibly wet, stir over KOH pellets for 24 hours first. Decant.

  • Charging: Place the decanted amine in a round-bottom flask. Add powdered CaH₂ (5% w/v) .

  • Reflux: Connect a reflux condenser and stir under N₂ reflux for 4–6 hours. This allows the CaH₂ to react with trace water, releasing H₂ gas (ensure proper venting through a bubbler).

  • Distillation:

    • Replace the reflux condenser with a short-path distillation head.

    • Discard the first 5-10% of the distillate (forerun).

    • Collect the fraction boiling at 89–90°C .

  • Storage: Collect directly into a Schlenk flask containing activated 4Å molecular sieves.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Drench with water for 15 mins immediately.[1] Do not wait for symptoms. The lipophilic nature allows rapid absorption.
Eye Contact Irrigate with eyewash station for >15 mins. Hold eyelids open. Seek ophthalmologist immediately.
Spill (<100 mL) Evacuate area. Eliminate ignition sources.[3][4][5][6] Absorb with vermiculite or sand. Do not use sawdust (fire hazard).
Fire Use Dry Chemical (BC/ABC) or CO₂ . Water spray may spread the burning liquid (density < 1.0).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70190, N,N-Dimethyl-tert-butylamine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines via CaH₂ distillation).

  • Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative source for Cannula/Schlenk techniques).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactivity of 2-Propanamine, N,N,2-trimethyl-

Common Name: -Dimethyl-tert-butylamine CAS: 918-02-5 Molecular Formula: [1][2][3][4][5] Core Directive: The Steric Paradox Why your conversion is low: You are likely treating 2-Propanamine, N,N,2-trimethyl- (TBDMA) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name:


-Dimethyl-tert-butylamine
CAS:  918-02-5
Molecular Formula: 

[1][2][3][4][5]

Core Directive: The Steric Paradox

Why your conversion is low: You are likely treating 2-Propanamine, N,N,2-trimethyl- (TBDMA) as a standard tertiary amine (like triethylamine). It is not.

The central failure point is Steric Hindrance .[5] The tert-butyl group adjacent to the nitrogen center acts as a "molecular shield."[5]

  • As a Nucleophile (e.g., Quaternization): The nitrogen lone pair is physically blocked from attacking electrophiles.[5] Standard

    
     trajectories are energetically unfavorable.[5]
    
  • As a Base (e.g., Catalysis): While thermodynamically strong (

    
    ), it is kinetically slow to abstract protons from crowded centers.[5]
    

The Golden Rule: If you need nucleophilic attack, you must use forcing conditions (Heat/Pressure/Solvent).[5] If you need basicity, you must minimize solvation shells .[5]

Diagnostic Workflow

Before adjusting your protocol, identify your reaction pathway using the logic flow below.

TroubleshootingFlow Start START: Define Reaction Goal Goal What is the Amine's Role? Start->Goal Nucleophile Nucleophile (e.g., Quaternization, Salt Formation) Goal->Nucleophile Base Base / Catalyst (e.g., Elimination, Dehydrohalogenation) Goal->Base CheckLG Check Electrophile: Is Leaving Group (LG) Good? Nucleophile->CheckLG CheckTemp Check Temperature: Is T > 100°C? Base->CheckTemp LG_Bad Poor LG (Cl, Br) Low Conversion CheckLG->LG_Bad Yes CheckSolv_Nuc Check Solvent: Is it Protic? CheckLG->CheckSolv_Nuc No (LG is good) LG_Fix Switch to I- or OTf- Use Menschutkin Conditions LG_Bad->LG_Fix Solv_Bad Protic (MeOH, H2O) Solvation Shell Blocks N CheckSolv_Nuc->Solv_Bad Yes Solv_Fix Switch to Polar Aprotic (MeCN, DMF, Nitrobenzene) Solv_Bad->Solv_Fix Temp_High Risk: Hofmann Elimination (Amine decomposes) CheckTemp->Temp_High Yes Temp_Fix Lower T (<80°C) Increase Time Temp_High->Temp_Fix

Figure 1: Decision matrix for troubleshooting low conversion based on the chemical role of the amine.

Scenario A: Low Conversion in Quaternization (Nucleophilic Attack)

Context: You are trying to react TBDMA with an alkyl halide (R-X) to form a quaternary ammonium salt. Symptom: Reaction stalls at <20% conversion or requires weeks to complete.[5]

The Mechanism of Failure

The tert-butyl group creates a "cone of protection" around the nitrogen.[5] The transition state energy for


 attack is significantly higher than for linear amines (like triethylamine) because the incoming electrophile clashes with the methyl groups of the tert-butyl moiety.[5]
Protocol Optimization

To overcome the steric barrier, you must increase the energy of the system and stabilize the transition state.[5]

ParameterStandard Protocol (Fail)Optimized Protocol (Success)Technical Rationale
Solvent Toluene, THF, EthanolAcetonitrile (MeCN) , DMF, Nitrobenzene"The Menschutkin Effect": Reaction rates for neutral reactants forming charged products increase exponentially in high-dielectric, polar aprotic solvents. MeCN stabilizes the charged transition state.[5]
Leaving Group Chloride (-Cl), Bromide (-Br)Iodide (-I), Triflate (-OTf) The bond must break easily. Steric hindrance weakens the incoming attack; a better leaving group compensates for this weak push.[5]
Concentration 0.1 M - 0.5 MNeat (Solvent-free) or >2.0 MMaximizes collision frequency.[5] If the amine is liquid, use it as the solvent.[5]
Pressure AtmosphericHigh Pressure (10-15 kbar)

reactions have a negative volume of activation (

).[5] High pressure accelerates the reaction significantly by compressing the transition state.[5]
Step-by-Step Recovery Protocol (The "Pressure Cooker" Method)
  • Concentrate: Evaporate low-boiling solvents. If possible, run the reaction neat (mixing pure amine and alkylating agent).[5]

  • Solvent Switch: If a solvent is required, dissolve reactants in minimal Acetonitrile .[5]

  • Catalysis: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition). This converts alkyl chlorides/bromides to more reactive alkyl iodides in situ.[5]

  • Thermal Drive: Heat to reflux (

    
     for MeCN).[5]
    
    • Warning: Do not exceed

      
       without monitoring for degradation (see Scenario B).[5]
      

Scenario B: Low Yields when used as a Base

Context: You are using TBDMA to deprotonate a substrate (e.g., elimination reaction or enolate formation).[5] Symptom: No reaction (kinetic failure) or formation of "isobutylene" gas (decomposition).[5]

The Mechanism of Failure
  • Kinetic Shielding: The proton you are trying to remove is sterically inaccessible to the bulky amine.[5]

  • Hofmann Elimination: At high temperatures, TBDMA can undergo internal elimination, cleaving the tert-butyl group to form isobutylene and dimethylamine.[5]

Protocol Optimization
IssueDiagnosisSolution
No Reaction Proton is "buried" or solvent is too coordinating.Use Non-Coordinating Solvents: Switch from THF to Dichloromethane (DCM) or Toluene .[5] This leaves the amine's lone pair "naked" and more reactive.[5]
Decomposition Gas evolution observed; smell of isobutylene.[5]Lower Temperature: Keep reaction

. The internal elimination energy barrier is crossed typically above

.[5]
Salt Precipitation The amine hydrohalide salt coats the reagent.[5]Solubility Control: Use a solvent where the resulting salt (

) is soluble (e.g., Chloroform) to prevent surface passivation of reagents.

Frequently Asked Questions (FAQs)

Q: Can I use 2-Propanamine, N,N,2-trimethyl- as a substitute for Diisopropylethylamine (DIPEA/Hünig's Base)? A: Yes, but with caveats. It is similarly non-nucleophilic due to bulk. However, it is slightly less basic than DIPEA and more prone to thermal decomposition.[5] Use it only if you specifically require the tert-butyl geometry or if DIPEA is interfering with a specific metal catalyst.[5]

Q: Why does my reaction mixture turn yellow/brown over time? A: This indicates oxidation or N-oxide formation .[5] Tertiary amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of light.[5]

  • Fix: Distill the amine over KOH or

    
     under Argon before use.[5] Store under inert atmosphere.
    

Q: I see a peak at


 1.3 ppm in my proton NMR that shouldn't be there. What is it? 
A:  This is likely the tert-butyl group.[5] If the chemical shift has moved significantly downfield (e.g., to ~1.6 ppm), you may have accidentally protonated the amine (forming the salt) or quaternized it.[5] If you see olefinic peaks (

4.6-4.8 ppm), you have thermally decomposed the amine into isobutylene.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70190, N,N-Dimethyl-tert-butylamine.[5] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Propanamine, N,N,2-trimethyl- Gas Phase Ion Energetics & Spectra.[5] NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • Bochet, C. G., et al. (2001). Steric Hindrance in Quaternization: The Menschutkin Reaction.[5] (General principles of steric hindrance in amine alkylation).

  • Penn, J. H., et al. The effect of steric hindrance on the rates of nucleophilic substitution.[5] (Mechanistic grounding for the "cone of protection" theory).[5]

Sources

Optimization

Technical Support Center: N,N-Dimethyl-tert-butylamine Synthesis

A Guide to Reaction Temperature Optimization and Troubleshooting Welcome to the technical support center for the synthesis of N,N-Dimethyl-tert-butylamine. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Temperature Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of N,N-Dimethyl-tert-butylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, with a special focus on the critical role of reaction temperature.

Introduction: The Importance of N,N-Dimethyl-tert-butylamine

N,N-Dimethyl-tert-butylamine is a sterically hindered tertiary amine widely employed as a non-nucleophilic base, catalyst, and chemical intermediate in organic synthesis.[1] Its bulky tert-butyl group provides steric protection, which can minimize side reactions and enhance selectivity in complex synthetic pathways.[1] The most common and robust method for its preparation is the Eschweiler-Clarke reaction , a reductive amination process that methylates the primary amine, tert-butylamine, using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4]

While seemingly straightforward, achieving high yield and purity is critically dependent on the precise control of reaction parameters, most notably temperature. This guide will address the common challenges encountered during this synthesis and provide a framework for logical troubleshooting and optimization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The answers are designed to provide both a direct solution and an understanding of the underlying chemical principles.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A: Absolutely. Temperature is a primary driver of both reaction rate and the activation of undesired side reactions. The outcome of your synthesis can be dramatically affected if the temperature is not within the optimal range.

  • If Your Temperature is Too Low (e.g., < 60°C): The primary issue is an insufficient reaction rate. The Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is then reduced by formate.[5] These steps have activation energy barriers that may not be efficiently overcome at lower temperatures.

    • Symptoms: Your analysis (GC-MS, NMR) will likely show a significant amount of unreacted tert-butylamine and the mono-methylated intermediate, N-methyl-tert-butylamine.

    • Solution: Gradually increase the reaction temperature into the recommended 80-100°C range and monitor the reaction progress over time. The reaction is often run at or near reflux to ensure it proceeds to completion.[3]

  • If Your Temperature is Too High (e.g., > 110°C): Excessive heat can lead to the decomposition of reactants and the formation of byproducts.

    • Symptoms: You may observe gas evolution (other than the expected CO2), discoloration of the reaction mixture (darkening), and the appearance of unexpected peaks in your analytical data. Formic acid can decompose at elevated temperatures.

    • Solution: Reduce the temperature to the optimal 80-100°C range. Ensure your heating apparatus (oil bath, heating mantle) provides uniform and stable heating without localized "hot spots." A solvent-free approach using paraformaldehyde and oxalic acid dihydrate requires temperatures of 100-120°C for the in-situ generation of formic acid.[6]

Q2: My final product is contaminated with the N-methyl-tert-butylamine intermediate. How do I push the reaction to completion?

A: This is a classic sign of incomplete methylation and is one of the most common issues. The reaction proceeds in two distinct methylation steps. The formation of the tertiary amine is generally favorable, but requires sufficient energy and time to complete.[3][5]

  • Temperature and Reaction Time: The second methylation step (converting the secondary amine to a tertiary amine) requires overcoming its own activation energy barrier. Insufficient heat or a shortened reaction time will stall the process, leaving the N-methyl-tert-butylamine intermediate. Most established protocols recommend heating at 80-100°C for several hours (typically 2-18 hours) to ensure the reaction is complete.[5]

  • Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the equilibrium towards the fully methylated product.[3][5] Ensure you are using at least two equivalents of each reagent for every equivalent of the primary amine.

  • Order of Addition: While the reaction is robust, a controlled addition of reagents is advisable. Pre-mixing the tert-butylamine and formaldehyde before the slow addition of formic acid (or vice-versa) can help manage the initial exotherm. Once the addition is complete, the mixture can be safely heated to the target temperature.

Q3: What is the optimal temperature range for this synthesis, and how critical is it?

A: For the classic Eschweiler-Clarke reaction using aqueous formaldehyde and formic acid, the optimal temperature range is typically 80°C to 100°C .[5] Some procedures may call for gentle reflux.[3] This temperature range provides a balance between a robust reaction rate and the minimization of side reactions.

The following table summarizes the general effects of temperature on the reaction:

Temperature RangeExpected YieldPurity/Byproduct ProfileKey Considerations
< 60°C LowHigh levels of starting material and mono-methylated intermediate.Reaction is likely too slow for practical synthesis times.
60°C - 80°C Moderate to GoodReaction may not go to completion without extended reaction times.A reasonable starting point for initial optimization trials.
80°C - 100°C Good to Excellent Optimal range. High conversion to the desired tertiary amine.The "sweet spot" for yield and purity. Standard literature recommendation.[5]
> 110°C DecreasingPotential for formic acid decomposition and other side reactions leading to impurities.Risk of byproduct formation increases significantly. Avoid unless using modified reagents.[6]
Q4: The reaction is highly exothermic. What is the safest way to manage the temperature?

A: Safety is paramount. Both tert-butylamine and formaldehyde are hazardous materials, and the reaction can generate a significant amount of heat.[7][8]

  • Controlled Reagent Addition: Never mix all reagents at once at room temperature. The initial formation of the iminium ion is exothermic. Add one of the reagents (e.g., formic acid) dropwise or in portions to a cooled solution (ice bath) of the other components.

  • Monitor Internal Temperature: Use a thermometer placed in the reaction vessel to monitor the internal temperature, especially during reagent addition.

  • Use a Suitable Heating Bath: An oil bath or a temperature-controlled heating mantle is recommended for stable and uniform heating once the addition is complete.

  • Proper Ventilation: The reaction releases carbon dioxide and involves volatile, flammable, and corrosive materials.[9][10] All work must be conducted in a well-ventilated chemical fume hood.[9]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_temp low_yield->check_temp check_stoich Verify Stoichiometry - Excess HCHO? - Excess HCOOH? low_yield->check_stoich incomplete_rxn Result: Incomplete Reaction Unreacted Amine or N-Methyl Intermediate impurity->incomplete_rxn If N-Methyl Intermediate byproducts Result: Side Reactions Unexpected Peaks, Discoloration impurity->byproducts If Unknown Peaks check_temp->incomplete_rxn If Low check_temp->byproducts If High check_stoich->incomplete_rxn check_time Review Reaction Time - Sufficient Duration? solution1 Solution: Increase Temp to 80-100°C & Increase Time check_time->solution1 incomplete_rxn->check_time solution3 Solution: Adjust Reagent Ratio (Ensure >2 eq. each) incomplete_rxn->solution3 solution2 Solution: Decrease Temp to 80-100°C byproducts->solution2

Caption: Troubleshooting workflow for N,N-Dimethyl-tert-butylamine synthesis.

Eschweiler-Clarke Reaction Pathway

This diagram illustrates the stepwise methylation of tert-butylamine.

G cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation start tert-Butylamine (Primary Amine) inter1 Iminium Ion start->inter1 + HCHO - H₂O prod1 N-Methyl-tert-butylamine (Secondary Amine) inter1->prod1 + HCOOH - CO₂ inter2 Iminium Ion prod1->inter2 + HCHO - H₂O prod2 N,N-Dimethyl-tert-butylamine (Tertiary Amine) inter2->prod2 + HCOOH - CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Reference Experimental Protocol

The following is a representative lab-scale protocol for the synthesis of N,N-Dimethyl-tert-butylamine via the Eschweiler-Clarke reaction.

Safety Precautions: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] tert-Butylamine is highly flammable and corrosive.[7][10] Formic acid is corrosive.

Reagents:

  • tert-Butylamine

  • Formic Acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) pellets or solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 eq). Place the flask in an ice-water bath to cool.

  • Reagent Addition: To the stirred, cooled amine, add the formaldehyde solution (2.2 eq) followed by the slow, dropwise addition of formic acid (2.5 eq). The addition should be controlled to keep the internal temperature from rising too rapidly.

  • Reaction Heating: After the addition is complete, remove the ice bath. Place the flask in an oil bath and heat the mixture to 80-90°C.[5] Maintain this temperature with stirring for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup - Basification: Cool the reaction mixture to room temperature. Carefully add a concentrated NaOH solution to the flask until the pH is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure N,N-Dimethyl-tert-butylamine.

References

  • Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet.
  • Organic Syntheses. (n.d.). n-methylbutylamine.
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry, 89, 3580-3584.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylbutylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: tert-Butylamine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet tert-Butylamine.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds.
  • The Royal Society of Chemistry. (2013). Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information. Nanoscale.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • ChemicalBook. (2026). tert-Butylamine - Safety Data Sheet.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Georganics. (2023). N-Methyl-tert-butylamine - general description and preparation.
  • Liu, X., et al. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Chem Help ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.).
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Syntheses. (n.d.). tert-BUTYLAMINE.
  • ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.).
  • New Catalysts for Reductive Amination. (n.d.).
  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Rosenau, T., et al. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). N,N-Dimethyl-tert-butylamine丨CAS 918-02-5.

Sources

Troubleshooting

"2-Propanamine, N,N,2-trimethyl-" hygroscopicity and water content issues

A Guide to Understanding and Mitigating Hygroscopicity and Water Content Issues in Experimental Settings Welcome to the technical support guide for 2-Propanamine, N,N,2-trimethyl- (also known as N,N-Dimethyl-tert-butylam...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Hygroscopicity and Water Content Issues in Experimental Settings

Welcome to the technical support guide for 2-Propanamine, N,N,2-trimethyl- (also known as N,N-Dimethyl-tert-butylamine). This resource is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered, non-nucleophilic base in their work. The inherent hygroscopicity of this amine can introduce significant variability and error into experiments if not properly managed. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 2-Propanamine, N,N,2-trimethyl- is hygroscopic?

A: Hygroscopicity is the tendency of a substance to readily attract and absorb moisture from the surrounding atmosphere.[1] For 2-Propanamine, N,N,2-trimethyl-, a clear, colorless liquid, this means that if left exposed to air, it will actively pull water vapor into itself, increasing its water content over time. This can alter its physical properties and chemical reactivity.

Q2: What are the consequences of using 2-Propanamine, N,N,2-trimethyl- with a high water content in my experiments?

A: The presence of excess water can lead to several critical experimental failures:

  • Altered Reaction Stoichiometry: If you measure the amine by volume or mass, absorbed water means you are adding fewer moles of the actual amine than intended, affecting reaction yields.

  • Unwanted Side Reactions: Water can act as a nucleophile or a proton source in sensitive reactions, leading to the formation of unexpected byproducts. For instance, in reactions involving water-sensitive reagents like Grignards or organolithiums, the presence of water will quench the reagent.

  • Changes in Solvent Polarity: The introduction of water alters the polarity of the reaction medium, which can significantly change reaction rates and even the reaction pathway itself.[2][3]

  • Inconsistent Results: Perhaps the most significant issue is the lack of reproducibility. Batches of the amine with varying water content will lead to inconsistent outcomes, making it difficult to optimize or validate a process.

Q3: How can I visually determine if my 2-Propanamine, N,N,2-trimethyl- has been contaminated with water?

A: Unfortunately, for a colorless liquid like 2-Propanamine, N,N,2-trimethyl-, there are often no obvious visual cues for low to moderate water contamination. The liquid will likely remain a clear, colorless liquid.[4] You cannot rely on visual inspection. The only reliable method to determine the water content is through quantitative chemical analysis, such as Karl Fischer titration.

Q4: What are the best practices for storing this compound to prevent moisture absorption?

A: Proper storage is the first line of defense against hygroscopicity.[1]

  • Use Airtight Containers: Always store the amine in a tightly sealed container with a secure, high-quality cap.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the bottle in a desiccator with a drying agent (e.g., silica gel) or blanketing the headspace of the container with an inert gas like nitrogen or argon is highly recommended.[5]

  • Minimize Headspace: When possible, transfer the bulk reagent into smaller, appropriately sized bottles for daily use to minimize the amount of air in the container.

  • Controlled Environment: Store the container in a cool, dry, and well-ventilated place away from direct sunlight.[5]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during your research and links them to potential water content issues with 2-Propanamine, N,N,2-trimethyl-.

Issue 1: Inconsistent Reaction Yields or Emergence of Side Products
  • Symptoms: You run a reaction that is reported to have a high yield, but your results are consistently low or variable. HPLC or NMR analysis shows the presence of unexpected impurities.

  • Underlying Cause: Undetermined water content in the 2-Propanamine, N,N,2-trimethyl- is likely acting as a hidden reactant. In proton-sensitive reactions, the amine's basicity can be influenced by the presence of water, and the water itself can participate in acid-base chemistry or hydrolysis of sensitive functional groups.

  • Solution Workflow:

    dot graph TD { A[Start: Inconsistent Reaction Results] --> B{Is 2-Propanamine, N,N,2-trimethyl- a reagent?}; B -->|Yes| C[Quantify water content using Karl Fischer Titration]; B -->|No| D[Investigate other reagents/parameters]; C --> E{Water content > acceptable limit?}; E -->|Yes| F[Dry the amine or use a new, anhydrous bottle]; E -->|No| G[Water content is acceptable. Re-evaluate other reaction parameters.]; F --> H[Re-run experiment with validated amine]; H --> I[End: Consistent Results Achieved];

    }

    Troubleshooting workflow for reaction inconsistency.

Issue 2: Inaccurate Weighing and Dosing
  • Symptoms: When weighing the amine on an analytical balance, the mass reading continuously increases. This makes it difficult to accurately measure a specific quantity.

  • Underlying Cause: The compound is rapidly absorbing moisture from the air, and the balance is measuring the combined mass of the amine and the absorbed water.

  • Solution Best Practices:

    • Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the bottle.[6]

    • Use a Controlled Environment: For the highest accuracy, perform all weighing and handling inside a glove box with a controlled, low-humidity atmosphere (e.g., filled with nitrogen or argon).[6][7]

    • Dosing by Syringe: For liquid reagents, a quick and effective method is to use a dry syringe to withdraw the required volume from the bottle through a septum cap. This minimizes atmospheric exposure. The exact mass can be determined by weighing the syringe before and after dispensing the liquid.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Workflow for handling hygroscopic reagents.

Quantitative Analysis: Karl Fischer Titration

The most reliable method for determining water content in amines is Karl Fischer (KF) titration.[8] This technique is based on a redox reaction where water reacts with iodine and sulfur dioxide.[9] However, the basicity of amines can interfere with the reaction pH, leading to inaccurate results.[10]

Key Considerations for Amines:
  • pH Shift: Strongly basic amines can shift the pH of the KF reagent to an alkaline range, causing a side reaction that consumes iodine and leads to falsely high water content readings and dragging endpoints.

  • Neutralizing Agents: To counteract the amine's basicity, a neutralizing agent like benzoic acid can be added to the KF anode solution before introducing the sample.[10]

Step-by-Step Protocol for Coulometric Karl Fischer Titration

This protocol provides a general guideline. Always refer to your specific instrument's manual.

  • Apparatus Setup:

    • Prepare the Karl Fischer coulometric titrator. Ensure the titration cell, electrodes, and stirrer are clean and dry.

    • Add the appropriate Karl Fischer reagents (anode and cathode solutions) to their respective compartments. For strongly basic amines, add a neutralizing agent like benzoic acid to the anolyte.[10]

  • System Conditioning:

    • Start the titrator and allow it to run a pre-titration sequence. This will titrate any ambient moisture within the cell until a stable, low-drift baseline is achieved.

  • Sample Preparation and Introduction:

    • Use a clean, dry gas-tight syringe to draw a sample of 2-Propanamine, N,N,2-trimethyl-.

    • Accurately weigh the filled syringe on an analytical balance.

    • Quickly inject the sample into the titration cell through the septum. Ensure the needle tip does not touch the reagent solution.[10]

    • Immediately reweigh the empty syringe to determine the exact mass of the sample introduced.

  • Titration and Result Calculation:

    • Start the titration. The instrument will generate iodine coulometrically to react with the water in the sample.

    • The titration will automatically stop once the endpoint is reached.

    • The instrument will calculate the water content based on the total charge passed (proportional to the amount of iodine generated) and the sample mass. The result is typically given in ppm (parts per million) or percentage.

PropertyValueSource
CAS Number 918-02-5[11][12][13]
Molecular Formula C₆H₁₅N[11][12]
Molecular Weight 101.19 g/mol [11][12][14]
Boiling Point ~89-103 °C[4][15]
Density ~0.735 g/cm³ at 25 °C[4]
IUPAC Name N,N,2-trimethylpropan-2-amine[11][12]

Table 1: Physicochemical Properties of 2-Propanamine, N,N,2-trimethyl-

References
  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titr
  • W
  • Determination of Water Content in Triethylamine Using Karl Fischer Titr
  • Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd.
  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-.
  • N,N,2-Trimethyl-1-propanamine SDS. ECHEMI.
  • 2-Propanamine, N,N,2-trimethyl-.
  • SAFETY D
  • SAFETY D
  • CAS 918-02-5 2-Propanamine,N,N,2-trimethyl-. Alfa Chemistry.
  • 2-Propanamine, N,N,2-trimethyl-. NIST WebBook.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Chemical Properties of 2-Propanamine, N,N,2-trimethyl- (CAS 918-02-5). Cheméo.
  • Deamination of 2-Methyl-2-propanamine Induced by Hydroxyl Radicals and Metal Ions.
  • Best practices for handling hygroscopic Heptanamide powder. Benchchem.
  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Cheméo.
  • Prudent Practices in the Laboratory.
  • 918-02-5, N,N,2-Trimethyl-2-propanamine Formula. ECHEMI.
  • Water Molecules Exhibit Two Different Forms of Chemical Reactivity. AZoNano.
  • How do you handle hygroscopic salts?.
  • How to Handle Hygroscopic Reference Standards?.
  • Why is there difference in reactions in alcoholic and aqueous medium while both are polar protic solvents?. Chemistry Stack Exchange.
  • Role of water in determining organic reactivity in aqueous binary solvents.
  • 2-Propanamine, N,N,2-trimethyl- | 918-02-5. Benchchem.

Sources

Optimization

Byproduct formation in N,N-Dimethyl-tert-butylamine catalyzed reactions

Topic: Troubleshooting Byproduct Formation & Catalyst Deactivation Ticket Series: TMB-CAT-OPT-2026 Status: Active Knowledge Base Core Technical Directive: The "Goldilocks" Amine Welcome to the Advanced Application Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Catalyst Deactivation Ticket Series: TMB-CAT-OPT-2026 Status: Active Knowledge Base

Core Technical Directive: The "Goldilocks" Amine

Welcome to the Advanced Application Support portal. You are likely using N,N-Dimethyl-tert-butylamine (TMB ) because you require a specific balance: high basicity (pKa ~10.5) coupled with strategic steric hindrance .

Unlike Triethylamine (TEA) which is nucleophilic, or Diisopropylethylamine (DIPEA) which is extremely bulky, TMB sits in a "Goldilocks" zone. It is small enough to access protons in semi-crowded environments but bulky enough to resist quaternization in most (but not all) electrophilic scenarios.

The Problem: This balance is fragile. Most "byproducts" reported by users are actually the result of catalyst impurities or oxidative degradation , not the failure of the TMB molecule itself.

Troubleshooting Guide (Q&A Format)

Ticket #001: "I see a stable byproduct consuming my electrophile."

User Report:

"I am using TMB as a base for an acylation reaction. I see a new spot on TLC that isn't my product, and my yield is consistently 5-10% lower than expected. The byproduct is stable and won't wash out."

Root Cause Analysis: You are likely a victim of Commercial Impurity Carryover . TMB is industrially synthesized by methylating tert-butylamine. This reaction often stops short, leaving trace amounts of


-Methyl-

-butylamine
(a secondary amine) or unreacted

-Butylamine
(a primary amine).
  • Mechanism: Unlike the tertiary TMB, these impurities have N-H bonds. They act as potent nucleophiles, attacking your acid chloride, sulfonyl chloride, or anhydride to form stable amides or sulfonamides .

  • Why it hurts: These amides are often chromatographically similar to your product and are chemically inert, making purification difficult.

Corrective Action:

  • The Acetic Anhydride Test: Mix a small aliquot of your TMB with acetic anhydride. If it heats up or precipitates, you have significant secondary/primary amine impurities.

  • Scavenging Protocol: Pre-treat your TMB with a scavenger resin (e.g., isocyanate-functionalized polystyrene) or distill it over phthalic anhydride to trap the primary/secondary amines before use.

Ticket #002: "The catalyst turned red/brown during storage."

User Report:

"My bottle of TMB was colorless when bought, but after two months on the shelf, it has turned a dark yellow/reddish color. Is it still safe to use?"

Root Cause Analysis: This is Oxidative Degradation (N-Oxide Formation) . Tertiary amines are susceptible to oxidation by atmospheric oxygen, forming


-Dimethyl-

-butylamine

-oxide
.
  • The Science: The

    
    -oxide is a highly polar, hygroscopic solid (or oil) that can dissolve in the parent liquid.
    
  • Impact on Reaction:

    • Basicity Shift:

      
      -oxides are much weaker bases (pKa ~4.5) than the parent amine.[1] Your reaction pH will drift.
      
    • Cope Elimination: Under heating (>100°C), the

      
      -oxide can undergo a Cope elimination (internal proton abstraction), decomposing into Isobutylene  and 
      
      
      
      -Dimethylhydroxylamine
      .

Corrective Action:

  • Distillation: Simple distillation under nitrogen (bp ~90°C) will separate pure TMB from the non-volatile

    
    -oxide/polymer residue.
    
  • Storage: Store TMB over KOH pellets (to keep dry) and under an Argon atmosphere.

Ticket #003: "Unexpected precipitation when using Methyl Iodide."

User Report:

"I chose TMB because I thought it was too bulky to get alkylated. But when I used it in a methylation reaction with MeI, a white solid crashed out."

Root Cause Analysis: Steric Threshold Failure (Quaternization). While TMB is hindered, the tert-butyl group is directional. The nitrogen lone pair is still accessible to small, linear electrophiles like Methyl Iodide (MeI) or Benzyl Bromide.

  • The Reality: TMB is not non-nucleophilic; it is less nucleophilic. With highly reactive alkylating agents, it will slowly form the quaternary ammonium salt (

    
    -Trimethyl-
    
    
    
    -butylammonium iodide
    ).
  • Consequence: This removes the base from the equilibrium and generates a salt that may complicate workup.

Corrective Action:

  • Switch Catalysts: For methylation reactions, switch to 2,6-Di-tert-butylpyridine or Proton Sponge™ , which are truly non-nucleophilic due to shielding of the lone pair.

Visualizing the Failure Modes

The following diagram illustrates the decision logic for identifying the source of your byproduct.

TMB_Troubleshooting Start Start: Identify Issue Issue_Color Issue: Color Change / Viscosity Increase Start->Issue_Color Issue_Spot Issue: New Stable Spot (Low Yield) Start->Issue_Spot Issue_Solid Issue: White Precipitate During Reaction Start->Issue_Solid Oxidation Diagnosis: N-Oxide Formation (Atmospheric Oxidation) Issue_Color->Oxidation Exposure to Air Check_Impurity Contains 1°/2° Amine Impurities? Issue_Spot->Check_Impurity Check_Reagent Reagent Used? Issue_Solid->Check_Reagent Quat_Salt Diagnosis: Quaternization (Steric Failure) Check_Reagent->Quat_Salt MeI / Alkyl Halide Amide_Form Diagnosis: Amide Formation (Impurity Reaction) Check_Impurity->Amide_Form Yes (Reacts with Electrophile)

Caption: Diagnostic flow for distinguishing between oxidative degradation, impurity interference, and steric failure.

Experimental Protocols

Protocol A: Purification of Commercial TMB

Use this protocol if you suspect secondary amine contamination (Ticket #001).

Objective: Remove N-methyl-tert-butylamine and water.

StepActionMechanistic Rationale
1 Reflux with Anhydride Add 2 mol% Phthalic Anhydride to the TMB liquid. Reflux for 1 hour.
2 Distillation Distill at atmospheric pressure (bp ~89-91°C) under

.
3 Drying Collect distillate over KOH pellets or CaH2.
4 Storage Store in an amber bottle with a septum seal, under Argon.
Protocol B: Monitoring Stability via NMR

Use this to verify shelf-life status (Ticket #002).

  • Solvent: Use

    
     or 
    
    
    
    .
  • Key Signals (1H NMR):

    • Pure TMB: Singlet at

      
       ~1.0 (9H, t-Bu), Singlet at 
      
      
      
      ~2.2 (6H, N-Me).
    • N-Oxide: The N-Me signal shifts downfield significantly (to

      
       ~3.0 - 3.2) due to the positive charge on Nitrogen.
      
    • Impurity (Sec-Amine): Look for a broad singlet (N-H) around

      
       1.5-2.0 (concentration dependent) and a split methyl signal if coupling is visible.
      

Mechanistic Pathway: The Impurity Trap

The following diagram details exactly how the "invisible" impurity ruins reaction yields.

Impurity_Pathway Substrate Electrophile (e.g., Acid Chloride) Intermediate Acyl Ammonium Intermediate Substrate->Intermediate + TMB Byproduct STABLE AMIDE BYPRODUCT Substrate->Byproduct + Impurity (Fast Irreversible Reaction) TMB Catalyst: TMB (Tertiary Amine) Impurity Impurity: N-Me-t-Bu-amine (Secondary Amine) Product Desired Product Intermediate->Product + Nucleophile

Caption: Competitive pathway where trace secondary amine impurities irreversibly consume the electrophile.

References

  • PubChem. (n.d.). N,N-Dimethyl-tert-butylamine (Compound Summary).[2][3][4][5] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Back, T. G., & Barton, D. H. R. (1977). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds.[6] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organic Syntheses. (1970). N,N-Dimethyldodecylamine oxide (General procedure for N-oxidation).[7] Organic Syntheses, Coll. Vol. 5, p.434. Retrieved from [Link]

  • Fogg, D. E., et al. (2023). Probing Catalyst Degradation in Metathesis... (Amine effects on catalysts).[8][9][10][11] ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-Propanamine, N,N,2-trimethyl-

Welcome to the technical support guide for monitoring reactions involving 2-Propanamine, N,N,2-trimethyl-, also known as N,N-Dimethyl-tert-butylamine. This resource is designed for chemists and researchers to effectively...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 2-Propanamine, N,N,2-trimethyl-, also known as N,N-Dimethyl-tert-butylamine. This resource is designed for chemists and researchers to effectively troubleshoot common issues encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

2-Propanamine, N,N,2-trimethyl- is a sterically hindered, non-nucleophilic amine often used as a proton scavenger in organic synthesis. Accurate monitoring of its consumption and the formation of products is critical for reaction optimization and determining reaction endpoints. This guide provides practical, experience-based solutions to common analytical challenges.

Physicochemical Properties

A clear understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource(s)
Chemical Formula C6H15N[1][2][3][4]
Molecular Weight 101.19 g/mol [1][2][4][5]
CAS Number 918-02-5[1][2][3][4]
Boiling Point 80-103 °C (Varies by source)[3][5]
pKa (Predicted) 9.67 ± 0.28[5]
LogP 1.2[3]
Appearance Clear, colorless liquid[3]

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is an indispensable tool for rapid, qualitative reaction monitoring. However, the basic nature and volatility of 2-Propanamine, N,N,2-trimethyl- can present unique challenges.

Q1: My spots are streaking or "tailing" on the TLC plate. What is causing this and how can I fix it?

A1: Spot streaking is a common issue, especially with amines on silica gel plates. The primary causes are strong interactions between the basic amine and the acidic silica gel, or sample overloading.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: The most common cause is simply spotting too much material. Dilute your reaction aliquot significantly in a volatile solvent (e.g., dichloromethane or ethyl acetate) before spotting.

    • Add a Basic Modifier to the Eluent: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or a few drops of ammonia solution in the eluting solvent. This modifier will preferentially bind to the active sites on the silica, allowing your amine analyte to travel up the plate with improved spot shape.

    • Use Neutral or Basic Plates: If streaking persists, consider using alumina (neutral or basic) or reverse-phase (e.g., C18) TLC plates, which do not have acidic silanol groups.

Q2: I can't see the spot for the amine on my TLC plate after development. How can I visualize it?

A2: 2-Propanamine, N,N,2-trimethyl- lacks a UV chromophore, meaning it will be invisible under a standard 254 nm UV lamp unless your starting material or product contains a UV-active group. Therefore, chemical staining is required for visualization.

  • Expertise: It is crucial to select a stain that reacts with tertiary amines. Stains like Ninhydrin are highly effective for primary and secondary amines but are generally ineffective for tertiary amines as they require a free N-H bond for the characteristic color change.[6][7][8]

  • Recommended Visualization Methods:

    • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[6] The amine will appear as a yellowish-brown spot on a purple background.

    • Dragendorff's Reagent: This stain is particularly effective for detecting tertiary and quaternary amines, producing orange or reddish-brown spots.[9]

    • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of solid iodine is a simple, non-destructive method. Most organic compounds, including amines, will absorb the iodine vapor and appear as brown spots. The spots will fade over time, so they should be circled immediately.

Q3: The Rf values of my starting material and product are too close to resolve. How can I improve the separation?

A3: Poor separation (low ΔRf) is a result of an unoptimized mobile phase. The goal is to find a solvent system where all key components (starting materials, intermediates, and products) have distinct Rf values, ideally between 0.2 and 0.8.

  • Causality & Strategy: The polarity of the mobile phase dictates the speed at which compounds travel up the plate. To improve separation, you must systematically vary the eluent polarity. If spots are too high (high Rf), the eluent is too polar. If they are too low (low Rf), it is not polar enough.

  • Troubleshooting Protocol:

    • Systematic Solvent Variation: Start with a common binary mixture like Ethyl Acetate/Hexanes. If separation is poor, systematically adjust the ratio. For more polar compounds, a system like Dichloromethane/Methanol might be more effective.

    • Cospotting: To confirm if a reaction has gone to completion when Rf values are close, use a "cospot."[10] Spot the starting material in one lane, the reaction mixture in the middle lane, and a combined spot of both in the third lane. If the reaction is complete, the middle lane will show only a product spot, and the cospot lane will show two distinct spots. If they merge into a single elongated spot (a "snowman" shape), the reaction is likely incomplete.[10]

    • Change Solvent Selectivity: If changing polarity isn't enough, switch one of the solvents entirely. For example, replace ethyl acetate with acetone or diethyl ether. These solvents have different selectivities and can alter the elution order.

Part 2: LC-MS Troubleshooting & FAQs

LC-MS provides quantitative data and mass confirmation, but the physicochemical properties of 2-Propanamine, N,N,2-trimethyl- require specific method considerations.

Q1: I am seeing a very weak or no signal for my amine in the LC-MS. What should I check?

A1: A weak or absent signal is typically due to poor ionization, poor chromatographic retention, or ion suppression. For a basic amine like this one, optimizing for positive ion electrospray ionization (ESI+) is critical.

  • Causality (Ionization): ESI works by creating charged droplets that evaporate, eventually yielding gas-phase ions. For a basic amine, this process is most efficient when the analyte is protonated ([M+H]+). This is achieved by analyzing in an acidic mobile phase.

  • Troubleshooting Workflow:

    • Confirm Ionization Mode: Ensure the mass spectrometer is operating in Positive Ion Mode (ESI+) . The expected monoisotopic mass is 101.12 Da, so you should be looking for the protonated molecule [M+H]+ at m/z 102.13.[1][3]

    • Acidify the Mobile Phase: The most critical factor is the mobile phase pH. Add an acidic modifier to both your aqueous (A) and organic (B) mobile phases. The standard choice is 0.1% formic acid . This ensures the amine is protonated before it enters the ESI source, dramatically increasing signal intensity.[11]

    • Check Retention: If the amine is not retained on the column, it will elute in the void volume where it can be subject to significant ion suppression from salts and other early-eluting matrix components.[12] See Q2 for addressing retention issues.

    • Investigate Ion Suppression: Ion suppression occurs when other components in the sample co-elute with your analyte and compete for ionization, reducing its signal.[12][13] To diagnose this, perform a post-column infusion experiment or dilute the sample to see if the signal-to-noise ratio improves. Proper sample cleanup or improved chromatographic separation is the key to mitigating this effect.[12][14]

Q2: My chromatographic peak shape is poor (broad, tailing). How can I improve it?

A2: Poor peak shape for basic analytes on standard reversed-phase columns (like C18) is a classic problem. It is often caused by secondary interactions with the underlying silica support and poor retention for small, polar molecules.

  • Expertise & Causality: Standard C18 columns can have residual, un-capped silanol groups. These acidic sites can interact with the basic amine, causing peak tailing, similar to the mechanism seen in TLC.[15] Furthermore, small, polar, protonated amines may have limited interaction with the hydrophobic C18 stationary phase, leading to poor retention.

  • Solutions & Protocols:

    • Switch to HILIC: For small, polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative to reversed-phase.[16][17] In HILIC, a polar stationary phase is used with a high-organic mobile phase. Analytes are retained based on their partitioning into a water-enriched layer on the stationary phase surface, providing excellent retention for polar molecules.[18]

    • Use a Polar-Embedded or Hybrid Column: If you must use reversed-phase, choose a modern column designed to reduce silanol interactions. Columns with polar-embedded groups or those based on hybrid silica particles offer better peak shape for bases.

    • Optimize Mobile Phase: Continue to use an acidic modifier (0.1% formic acid) as this not only aids ionization but also helps saturate silanol sites and improve peak shape.

Q3: The mass I'm observing doesn't match the expected [M+H]+. What could it be?

A3: Unexpected ions are common in ESI-MS and are usually due to the formation of adducts, the presence of isotopes, or in-source fragmentation.

  • Trustworthiness (Self-Validation): Always confirm the mass of your starting material standard before analyzing a complex reaction mixture. This validates your method and helps you recognize the correct ion.

  • Common Observations:

    • Adduct Formation: In ESI, analytes can associate with cations present in the sample or mobile phase. Always look for sodium ([M+Na]+) and potassium ([M+K]+) adducts.[19] These are especially common if glassware was not properly rinsed or if inorganic salts are used in the reaction.

    • In-Source Fragmentation: If the source conditions (e.g., voltages) are too harsh, the molecule can fragment before detection. This would result in ions with a lower m/z than the parent ion. Try reducing the fragmentor or cone voltage.

    • Dimers/Clusters: It's possible to see proton-bound dimers, such as [2M+H]+, especially at high concentrations.

Ion TypeFormulaCalculated m/z for C6H15NCommon Source
Protonated Molecule [M+H]+ 102.13 Target Ion (Acidic Mobile Phase)
Sodium Adduct[M+Na]+124.11Glassware, reagents, buffers
Potassium Adduct[M+K]+140.08Glassware, reagents, buffers
Proton-Bound Dimer[2M+H]+203.25High analyte concentration

Experimental Workflows & Diagrams

Integrated Reaction Monitoring Workflow

This diagram illustrates the decision-making process for efficient reaction monitoring, combining the speed of TLC with the precision of LC-MS.

Workflow cluster_0 Reaction & Sampling cluster_1 Qualitative Check cluster_2 Quantitative Analysis & Final Decision Start Start Reaction Sample Withdraw Aliquot (t=x) Start->Sample Prepare Prepare Sample (Dilute, Filter) Sample->Prepare TLC Run TLC Analysis Prepare->TLC Decision Is TLC Clear? TLC->Decision LCMS Perform LC-MS Analysis Decision->LCMS No / Ambiguous FinalDecision Reaction Status Decision->FinalDecision Yes Interpret Interpret Data (Peak Area, Mass Confirmation) LCMS->Interpret Interpret->FinalDecision

Caption: Integrated workflow for reaction monitoring using TLC and LC-MS.

LC-MS Troubleshooting Logic

This flowchart provides a systematic approach to diagnosing common issues during LC-MS analysis of basic amines.

Troubleshooting Start Problem: No / Weak MS Signal CheckIonMode Is MS in ESI+ Mode? Start->CheckIonMode CheckMobilePhase Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) CheckIonMode->CheckMobilePhase Yes FixMode Switch to ESI+ CheckIonMode->FixMode No CheckRetention Is Analyte Retained? (Not in Void Volume) CheckMobilePhase->CheckRetention Yes FixMP Add 0.1% Formic Acid CheckMobilePhase->FixMP No CheckSuppression Investigate Ion Suppression (Dilute Sample, Check Matrix) CheckRetention->CheckSuppression Yes FixChrom Improve Chromatography (Use HILIC, Optimize Gradient) CheckRetention->FixChrom No Solution Signal Restored CheckSuppression->Solution FixMode->CheckMobilePhase FixMP->CheckRetention FixChrom->Solution

Caption: Troubleshooting flowchart for poor LC-MS signal intensity.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanamine, N,N,2-trimethyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanamine, N,N,2-trimethyl-. NIST Chemistry WebBook. [Link]

  • ChemBK. (2024). N,N,2-Trimethyl-1-propanamine. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Reversed Phase LC-MS Analysis of Poly(A) Tail Heterogeneity Using the BioAccord LC-MS System. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Waters Corporation. (n.d.). Sensitive LC-MS/MS Bioanalytical Quantitation of Antisense Oligonucleotides. [Link]

  • Fiehn Lab, UC Davis. (n.d.). MS Adduct Calculator. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Lab Manager. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Lou, G., et al. (2016). Diisopropylethylamine/hexafluoroisopropanol-mediated ion-pairing UHPLC-MS for phosphate and carboxylate metabolite analysis. PubMed Central. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Shi, H., et al. (2014). Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. [Link]

  • Organic Chemistry. (n.d.). TLC stains. [Link]

  • LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Reddit. (2018). TLC troubleshooting. [Link]

  • Stengel, B., et al. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. PubMed. [Link]

  • SIELC Technologies. (n.d.). Diisopropylethylamine. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis. [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. [Link]

  • American Laboratory. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]

  • Gika, H.G., et al. (2017). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PubMed. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • da Silva, R.R., et al. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Propanamine, N,N,2-trimethyl-" performance in different solvent systems

Technical Comparison Guide: 2-Propanamine, N,N,2-trimethyl- ( -Dimethyl-tert-butylamine) Content Type: Technical Application Guide Subject: Solvent System Performance & Comparative Analysis CAS No: 918-02-5[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Propanamine, N,N,2-trimethyl- (


-Dimethyl-tert-butylamine) 

Content Type: Technical Application Guide Subject: Solvent System Performance & Comparative Analysis CAS No: 918-02-5[1]

Executive Summary: The "Volatile Hindered" Niche

In the landscape of tertiary amine bases, 2-Propanamine, N,N,2-trimethyl- (commonly referred to as


-Dimethyl-tert-butylamine  or 

-BuNMe

) occupies a critical functional niche often overlooked in favor of the ubiquitous DIPEA (Hünig’s Base) or Triethylamine (TEA).

While DIPEA is the gold standard for non-nucleophilic behavior, its high boiling point (127°C) and lipophilicity can complicate downstream processing.[1] Conversely, TEA is volatile (89°C) but prone to quaternization (alkylation) due to insufficient steric shielding.[1]


-BuNMe

offers a strategic compromise:
  • Volatility: Boiling point (~89°C) matches TEA, allowing removal via evaporation.[1]

  • Steric Shielding: The bulky tert-butyl group provides significant B-strain, reducing nucleophilicity compared to TEA, though not to the extent of DIPEA.[1]

  • Hydrophilicity: Unlike DIPEA, it retains higher water solubility, enabling alternative workup protocols.[1]

Physicochemical Profile & Competitor Analysis

To select the correct solvent system, one must understand the solute's physical parameters.[1] The table below contrasts


-BuNMe

with its primary alternatives.
Feature

-BuNMe

Triethylamine (TEA) DIPEA (Hünig's Base) Implication
Structure

-Butyl + 2 Methyls
3 Ethyls2 Isopropyls + 1 EthylSteric profile determinant.[1]
Boiling Point 89–90 °C 89 °C127 °C

-BuNMe

is easily stripped in vacuo.[1]
pKa (Conj. Acid) ~10.0 - 10.5 (Est)10.7510.75Slightly weaker base; reduced solvation penalty.[1]
LogP ~1.2 1.45~2.3

-BuNMe

is more water-soluble than DIPEA.[1]
Nucleophilicity Moderate HighVery Low

-BuNMe

resists alkylation better than TEA.[1]

Performance in Key Solvent Systems

The utility of


-BuNMe

changes drastically depending on the solvent medium.[1] The following analysis details mechanistic interactions in three distinct environments.
A. Chlorinated Solvents (DCM, Chloroform)[1]
  • Role: Standard Acylation/Silylation Scavenger.

  • Performance: Excellent solubility.

  • The "DCM Risk": In dichloromethane (DCM), tertiary amines can slowly react with the solvent to form chloromethyl quaternary ammonium salts (the "Menschutkin reaction").[1]

    • Comparison: TEA reacts noticeably over 24h.[1] DIPEA is inert.[1][2]

      
      -BuNMe
      
      
      
      shows intermediate stability .[1] The tert-butyl group hinders the nitrogen, retarding the attack on DCM, making it safer than TEA for overnight reactions but less robust than DIPEA for multi-day refluxes.
  • Recommendation: Ideal for short (<12h) acylations where product isolation involves evaporation.[1]

B. Polar Aprotic Solvents (Acetonitrile, DMF)[1]
  • Role: Base-promoted Elimination (E2) or Substitution (

    
    ).[1]
    
  • Performance: In MeCN, the basicity of amines is often compressed.[1] However, the tert-butyl group prevents effective solvation of the cation, potentially making

    
    -BuNMe
    
    
    
    a "hotter" (more reactive) base in the gas phase or poorly solvating media compared to TEA.
  • Critical Insight: In DMF, removal of DIPEA is notoriously difficult (requires aqueous wash).[1]

    
    -BuNMe
    
    
    
    can be co-evaporated with acetonitrile azeotropes more easily than DIPEA.[1]
C. Aqueous-Organic Biphasic Systems (Water/EtOAc)
  • Role: Schotten-Baumann conditions.

  • Performance: Unlike DIPEA, which oils out or forms emulsions due to its lipophilicity (LogP 2.3),

    
    -BuNMe
    
    
    
    (LogP 1.2) partitions more favorably into the aqueous phase upon acidification.[1]
  • Protocol Advantage: This allows for a "Reverse Wash" strategy.[1] You can wash the reaction mixture with dilute citric acid, and

    
    -BuNMe
    
    
    
    will transfer to the water layer more efficiently than DIPEA, reducing amine contamination in the organic product.

Visualization: Mechanism & Decision Logic

Diagram 1: Steric Shielding & Solvation

This diagram illustrates why the tert-butyl group creates a "hemispherical" shield, blocking backside attack while leaving the front partially exposed, explaining its intermediate nucleophilicity.

StericShielding TEA Triethylamine (TEA) Flexible Ethyl Arms High Nucleophilicity Target Electrophile (e.g., Alkyl Halide) TEA->Target Fast Attack (Quaternization Risk) TBDMA t-BuNMe2 Rigid t-Butyl Shield Intermediate Nucleophilicity TBDMA->Target Hindered Attack (Steric Drag) DIPEA DIPEA Isopropyl Wraparound Zero Nucleophilicity DIPEA->Target Blocked

Caption: Comparative steric accessibility of the nitrogen lone pair. The t-butyl group of


-BuNMe

reduces reactivity compared to TEA but is less obstructive than DIPEA.[1]
Diagram 2: Solvent & Base Selection Decision Tree

BaseSelection Start Start: Select Base for Reaction Q1 Is the product acid-sensitive? Start->Q1 Q2 Is the reaction >24 hours in DCM? Q1->Q2 No (Standard Workup) VolatilePath Requires Volatile Base Q1->VolatilePath Yes (Avoid Acid Wash) UseDIPEA Use DIPEA (Most Stable, Hard to Remove) Q2->UseDIPEA Yes (Max Stability) UseTBDMA_Alt Use t-BuNMe2 (Balance) Q2->UseTBDMA_Alt No (Easier Removal) Q3 Is the Electrophile highly active? UseTEA Use Triethylamine (Cheapest, Fastest) Q3->UseTEA No UseTBDMA Use t-BuNMe2 (Volatile + Hindered) Q3->UseTBDMA Yes (Avoid Quaternization) VolatilePath->Q3

Caption: Logic flow for selecting


-BuNMe

over TEA or DIPEA based on product sensitivity and reaction conditions.

Validated Experimental Protocol: Selective Acylation

Objective: Selective acylation of a secondary alcohol in the presence of a primary amine (using kinetic control) or simple acid scavenging where product isolation is strictly by evaporation.

Rationale: Using DIPEA would require a wash step (acidic/aqueous) to remove the base.[1] Using TEA might lead to N-acylation byproducts or quaternary salts if the acyl chloride is highly reactive.[1]


-BuNMe

allows for a "clean" evaporation workup.[1]

Reagents:

  • Substrate (e.g., 1 mmol)

  • Acyl Chloride (1.1 equiv)[1]

  • Base: 2-Propanamine, N,N,2-trimethyl- (1.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add

    
    -BuNMe
    
    
    
    via syringe at 0°C.
    • Observation: No immediate precipitate usually forms (unlike TEA/HCl salts which precipitate instantly in non-polar solvents;

      
      -BuNMe
      
      
      
      salts are often more soluble in DCM).[1]
  • Reaction: Add Acyl Chloride dropwise. Stir at 0°C -> RT for 2 hours.

  • Workup (The Critical Differentiator):

    • Option A (Filtration): Dilute with cold Hexane/Ether (1:1). The hydrochloride salt of

      
      -BuNMe
      
      
      
      will precipitate.[1] Filter off the solids.[1]
    • Option B (Evaporation): Concentrate the filtrate directly on a rotovap.[1] The free base excess (BP 89°C) co-evaporates.[1] The salt remains.[1]

    • Purification: Flash chromatography.[1] (Note: DIPEA residues often streak on silica;

      
      -BuNMe
      
      
      
      is easier to strip prior to the column).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70190, N,N,2-Trimethyl-2-propanamine. Retrieved from [Link]

  • Reich, H. J. pKa Values in Organic Chemistry: Amine Basicity Trends. University of Wisconsin-Madison.[1] (Contextual grounding for steric effects on basicity). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (General reference for Menschutkin reaction rates in chlorinated solvents). Oxford University Press.[1]

Sources

Comparative

Advanced Purity Assessment of Commercial N,N-Dimethyl-tert-butylamine

Executive Summary In high-stakes organic synthesis—particularly in lithiation and transition-metal catalysis—the purity of tertiary amine bases is a critical, often overlooked variable. N,N-Dimethyl-tert-butylamine (N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-stakes organic synthesis—particularly in lithiation and transition-metal catalysis—the purity of tertiary amine bases is a critical, often overlooked variable. N,N-Dimethyl-tert-butylamine (N,N-DMtBA) is frequently selected over alternatives like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) for its specific steric profile and lack of α-protons, which prevents enolization side reactions.

However, commercial "98%+" grades of N,N-DMtBA frequently contain detrimental impurities such as primary/secondary amine precursors (tert-butylamine) and water. These impurities can quench organometallic reagents or poison catalysts, rendering the "performance" of the base null.

This guide objectively compares the three primary methodologies for assessing N,N-DMtBA purity: GC-FID , Non-Aqueous Titration , and Quantitative NMR (qNMR) . We demonstrate that while GC-FID is the industry standard for "assay," it often fails to detect inorganic salts and water. We propose qNMR as the superior, self-validating protocol for critical applications.

Chemical Profile & Criticality[1]

Compound: N,N-Dimethyl-tert-butylamine CAS: 916-23-4 (Note: Commercial catalogs often list 918-02-5) Structure: A tertiary amine with a bulky tert-butyl group and two methyl groups.

Why Purity Defines Performance

The primary reason to choose N,N-DMtBA over DIPEA is its unique steric/electronic balance. However, if the reagent contains even 0.5% of tert-butylamine (a primary amine), the "non-nucleophilic" advantage is lost. The primary amine can react with electrophiles (e.g., acid chlorides, alkyl halides) that the tertiary base is meant to ignore, leading to amidine formation or N-alkylation byproducts.

The Impurity Landscape

Commercial synthesis typically involves the methylation of tert-butylamine. Consequently, the impurity profile is predictable:

  • Unreacted Precursors: tert-butylamine (1° amine), N-methyl-tert-butylamine (2° amine).

  • Byproducts: Isobutylene (elimination product), Dimethylamine.

  • Contaminants: Water (hygroscopic), Carbonate salts (from CO₂ absorption).

Comparative Analysis of Assessment Methods

We evaluated three analytical workflows to determine the "True Purity" of a commercial N,N-DMtBA sample labeled as "98%".

Method A: Gas Chromatography (GC-FID)

The Industry Standard

  • Principle: Separation based on boiling point and polarity; detection by flame ionization.

  • Performance: Excellent for identifying volatile organic impurities (like isobutylene).

  • Blind Spot: GC-FID is "blind" to water, inorganic salts, and non-volatile residues. A sample can be "99.9% pure" by GC area % but only 95% pure by mass due to water content.

  • Verdict: Necessary for organic impurity profiling, but insufficient for mass balance.

Method B: Non-Aqueous Titration

The Classical Approach

  • Principle: Titration with Perchloric Acid (HClO₄) in glacial acetic acid.[1]

  • Performance: highly precise for total base content.

  • Blind Spot: It is non-specific . It titrates the target tertiary amine and any primary/secondary amine impurities. It cannot distinguish between the active ingredient and its degradation products.

  • Verdict: Good for bulk assay, misleading for specific purity.

Method C: Quantitative NMR (qNMR)

The Gold Standard (Recommended)

  • Principle: Absolute quantification using an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Performance: Differentiates the target molecule from impurities based on chemical shift. Detects water, solvents, and precursors simultaneously.

  • Self-Validating: If the integral ratios of the tert-butyl singlet and N-methyl singlet deviate from 9:6, it indicates overlapping impurities.

  • Verdict: The only method that provides a true "mass balance" purity.

Data Summary: Method Comparison
FeatureGC-FIDNon-Aqueous TitrationqNMR (1H)
Specificity High (Organics)Low (Total Base)Very High (Structural)
Water Detection NoNoYes (distinct peak)
Inorganic Salts NoNoNo (but affects mass balance)
Primary Amine Detection Yes (if resolved)No (Titrates together)Yes (distinct shifts)
"True" Purity Accuracy Low (Area % ≠ Mass %)MediumHigh (Absolute Mass %)
Sample Destructive? YesYesNo

Experimental Protocols

Protocol 1: The Self-Validating qNMR Workflow

This protocol is designed to be the definitive purity check.

Reagents:

  • Solvent: CDCl₃ or DMSO-d₆ (dried over 3Å sieves).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Analyte: Commercial N,N-DMtBA.

Step-by-Step:

  • Gravimetry: Accurately weigh ~20 mg of the Internal Standard (

    
    ) and ~20 mg of N,N-DMtBA (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of deuterated solvent. Ensure complete dissolution. Transfer to NMR tube.[2]

  • Acquisition:

    • Pulse angle: 90°.[3]

    • Relaxation delay (d1): ≥ 60 seconds (critical for full relaxation of T1).

    • Scans: 16 or 32.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Phase and baseline correction (manual is preferred).

    • Integrate the IS peak (

      
      ) and a distinct analyte peak (
      
      
      
      ) (e.g., the N-Me singlet at ~2.2 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of Internal Standard.
Protocol 2: Impurity Identification via GC-FID

Use this to identify specific organic contaminants found in the qNMR.

Conditions:

  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated is mandatory to prevent tailing).

  • Carrier: Helium, 1.5 mL/min constant flow.

  • Temp Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Inlet: Split 50:1, 220°C.

  • Rationale: Low initial temperature is required to resolve isobutylene and volatile amines.

Visualizing the Assessment Logic

The following diagrams illustrate the decision process and the chemical pathways of impurities.

Diagram 1: Purity Assessment Decision Tree

Caption: Logical workflow for selecting the correct analytical method based on application criticality.

PurityAssessment Start Start: Commercial N,N-DMtBA AppCheck Application Criticality? Start->AppCheck Routine Routine Synthesis (e.g., simple neutralization) AppCheck->Routine Low Critical Critical Application (e.g., Lithiation, Catalysis) AppCheck->Critical High Titration Method: Non-Aqueous Titration (Checks Total Base) Routine->Titration GC Method: GC-FID (Checks Organic Impurities) Critical->GC Step 1: Screen ResultRoutine Pass: Assay > 98% Titration->ResultRoutine qNMR Method: qNMR (Absolute Purity + Water) GC->qNMR Step 2: Quantify ResultCritical Pass: Absolute Purity > 99% No 1°/2° Amines detected qNMR->ResultCritical

Diagram 2: Impurity Origin & Impact

Caption: Chemical pathways showing how synthesis artifacts degrade performance.

ImpurityPathways Precursor Precursor: tert-Butylamine (1°) Reaction Synthesis: Methylation Precursor->Reaction Product Target: N,N-DMtBA (3°) Reaction->Product Complete Impurity1 Impurity: N-Methyl-t-butylamine (2°) Reaction->Impurity1 Incomplete Impurity2 Impurity: Water (H2O) Product->Impurity2 Hygroscopic Absorption Impact1 Risk: Amidine Formation (Side Reaction) Impurity1->Impact1 Impact2 Risk: Reagent Quenching (e.g., n-BuLi destruction) Impurity2->Impact2

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides. [Link]

Sources

Validation

A Comparative Guide for Researchers: 2-Propanamine, N,N,2-trimethyl- vs. Proton Sponges as Non-Nucleophilic Bases

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired chemical transformations while minimizing side reactions. For processes sensitive to nucleophilic attack, chem...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired chemical transformations while minimizing side reactions. For processes sensitive to nucleophilic attack, chemists turn to a special class of reagents: non-nucleophilic bases. Among the most prominent of these are 2-Propanamine, N,N,2-trimethyl-, widely known as Hünig's base or diisopropylethylamine (DIPEA), and the powerful "proton sponges." This guide offers a detailed, objective comparison of these two classes of bases, supported by experimental context, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Foundational Principles: Structure Dictates Function

The defining characteristic of a non-nucleophilic base is its ability to abstract a proton (act as a Brønsted-Lowry base) without subsequently acting as a nucleophile. This property is a direct result of steric hindrance around the basic nitrogen atom.

2-Propanamine, N,N,2-trimethyl- (Hünig's Base/DIPEA)

DIPEA is a tertiary amine featuring a nitrogen atom bonded to two bulky isopropyl groups and an ethyl group.[1][2] This steric shielding effectively prevents the nitrogen's lone pair of electrons from attacking electrophilic centers, thereby suppressing its nucleophilicity.[2][3] Despite this bulk, the lone pair remains sufficiently accessible to deprotonate acidic species, making it a workhorse non-nucleophilic base in a vast array of organic reactions.[4][5]

Proton Sponges

Proton sponges are a class of compounds characterized by two strongly basic amine groups held in close proximity by a rigid molecular scaffold. The archetypal example is 1,8-bis(dimethylamino)naphthalene (DMAN).[6] In this molecule, the two dimethylamino groups are forced into a peri-position on the naphthalene ring system, causing significant steric strain and lone pair-lone pair repulsion.[6] Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This relieves the steric strain, leading to a significant increase in basicity compared to analogous monoamines.[6] The encapsulated proton and the surrounding methyl groups create a sterically congested environment that renders the molecule virtually non-nucleophilic.[6]

Caption: Steric hindrance in DIPEA and the rigid structure of a proton sponge (DMAN).

Performance Metrics: A Head-to-Head Comparison

The choice between DIPEA and a proton sponge hinges on the specific demands of a reaction, particularly the acidity of the proton to be removed and the sensitivity of the substrates to nucleophilic side reactions.

Property2-Propanamine, N,N,2-trimethyl- (DIPEA)Proton Sponges (e.g., DMAN)
pKa of Conjugate Acid ~10.75 in water[7]~12.1 in water; ~18.6 in acetonitrile[6]
Basicity StrongExceptionally Strong
Nucleophilicity Very Low[2]Extremely Low[6]
Solubility Soluble in most organic solventsGenerally soluble in organic solvents
Cost Relatively InexpensiveSignificantly More Expensive
Workup Removable by aqueous acid washCan be more challenging to remove due to high basicity

In Practice: A Case Study in Peptide Synthesis

A quintessential application for non-nucleophilic bases is in peptide coupling, where they act as proton scavengers. During the formation of an amide bond, an equivalent of acid is generated, which can protonate the amine component, rendering it non-nucleophilic. A non-nucleophilic base is added to neutralize this acid, allowing the coupling reaction to proceed to completion.[8][9]

Objective: To compare the performance of DIPEA and a proton sponge in a standard peptide coupling reaction.

Reaction: Fmoc-Ala-OH + H-Gly-OMe → Fmoc-Ala-Gly-OMe

Experimental Protocol:

  • Dissolve Fmoc-Ala-OH (1.0 equiv.) and a coupling agent such as HBTU (0.95 equiv.) in N,N-dimethylformamide (DMF).

  • Add the non-nucleophilic base (2.0 equiv.). In parallel experiments, use DIPEA and DMAN.

  • Stir the activation mixture for a few minutes at room temperature.

  • Add H-Gly-OMe (1.0 equiv.) to the activated amino acid solution.

  • Monitor the reaction progress by a qualitative method such as the Kaiser test to detect the presence of free amine.

  • Once the reaction is complete (negative Kaiser test), quench the reaction and proceed with the appropriate workup to isolate the dipeptide product.

  • Analyze the crude product purity and yield by HPLC and mass spectrometry.

Rationale and Expected Outcome:

For most standard peptide couplings, the basicity of DIPEA is sufficient to effectively scavenge the protons generated.[9] Given its lower cost and the ease of removal during workup, DIPEA is the more practical choice for this application. A proton sponge would also be effective; however, its significantly higher cost and the potential for a more complex workup make it less ideal for routine use. The exceptionally high basicity of a proton sponge would be more advantageous in cases where the amine component is particularly electron-poor or sterically hindered, making its deprotonation more challenging.

G cluster_workflow Peptide Coupling Workflow start Dissolve Fmoc-AA-OH and Coupling Agent in DMF add_base Add DIPEA or Proton Sponge start->add_base activate Activate Carboxylic Acid add_base->activate add_amine Add Amine Component activate->add_amine monitor Monitor Reaction (e.g., Kaiser Test) add_amine->monitor workup Workup and Isolation monitor->workup analyze Analyze Product (HPLC, MS) workup->analyze

Caption: A generalized workflow for a peptide coupling reaction.

Making the Right Choice: A Decision-Making Framework

The selection of the optimal non-nucleophilic base requires careful consideration of the reaction parameters.

G start Need a Non-Nucleophilic Base acid_strength Is the proton to be removed from a very weak acid? start->acid_strength nucleophilicity_sensitivity Is the reaction highly sensitive to even trace nucleophilicity? acid_strength->nucleophilicity_sensitivity No choose_ps Use a Proton Sponge acid_strength->choose_ps Yes cost_consideration Is cost a major factor? nucleophilicity_sensitivity->cost_consideration No nucleophilicity_sensitivity->choose_ps Yes choose_dipia Use DIPEA cost_consideration->choose_dipia Yes cost_consideration->choose_ps No

Caption: Decision framework for selecting a non-nucleophilic base.

When to Use 2-Propanamine, N,N,2-trimethyl- (DIPEA):

  • For general-purpose applications requiring a strong, non-nucleophilic base.

  • In reactions where the proton to be removed is reasonably acidic (e.g., protonated amines, carboxylic acids).

  • When cost-effectiveness is a primary concern.

  • When a simple acidic workup for base removal is preferred.

When to Use a Proton Sponge:

  • For the deprotonation of very weak carbon or nitrogen acids.

  • In reactions that are exquisitely sensitive to nucleophilic side reactions.

  • When other, less basic non-nucleophilic bases have proven ineffective.

  • When the higher cost is justified by the necessity of the transformation.

Conclusion

References

  • Wikipedia contributors. (2023, December 29). 1,8-Bis(dimethylamino)naphthalene. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

  • Taylor & Francis. (n.d.). Proton sponge – Knowledge and References. Retrieved February 11, 2026, from [Link]

  • Laboratory Notes. (2025, June 11). Proton Sponge Effect. Retrieved February 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 6). Mechanism Permitting Proton Sponge Effect. Retrieved February 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved February 11, 2026, from [Link]

  • Al-Yassiri, M., & Puchta, R. (2019). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. International Journal of Molecular Sciences, 20(15), 3794. [Link]

  • ResearchGate. (n.d.). The proton sponge theory. Cationic nanoparticles have the ability to... [Image]. Retrieved February 11, 2026, from [Link]

  • Pozharskii, A. F., et al. (2014). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, 12(35), 6847–6856. [Link]

  • YouTube. (2024, March 4). Proton sponge| Super base| Organic Bases|Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved February 11, 2026, from [Link]

  • Pozharskii, A. F., et al. (2024). Proton Sponge Zwitterions with Positively and Negatively Charged Hydrogen Bonds: Extremely Polar Organic Compounds and Interplay of [NHN]+ and [NHN]− Properties. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). A Colorimetric Proton Sponge. The Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Propanamine, N,N,2-trimethyl-. Retrieved February 11, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). N,N-Diisopropylethylamine. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

  • Wikipedia contributors. (2023, December 18). Non-nucleophilic base. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved February 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 11, 2026, from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Ab Initio Quantum Mechanical Study on the Origin of the pKa Differences of the Proton Sponges 1,8-Bis(dimethylamino)naphthalene, 1,8-Bis(dimethylamino)-2,7-dimethoxynaphthalene, 1,6-Dimethyl-1,6-diazacyclodecane, and 1,6-Diazabicyclo[4.4.4]tetradecane. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]

  • Pozharskii, A. F., et al. (2013). Out-basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge. Organic & Biomolecular Chemistry, 11(23), 3824–3832. [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved February 11, 2026, from [Link]

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). 2-Propanamine, N,N,2-trimethyl-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. Retrieved February 11, 2026, from [Link]

  • askIITians. (2016, December 4). What is a non nucleophilic base.and what is the order of reactivity a. Retrieved February 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N,N,2-trimethyl (CAS 21678-37-5). Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 11, 2026, from [Link]

  • Align Chemical Ltd. (n.d.). N,N-Diisopropylethylamine. Retrieved February 11, 2026, from [Link]

  • PubMed. (n.d.). Fine-tuning of proton sponges by precise diaminoethanes and histidines in pDNA polyplexes. Retrieved February 11, 2026, from [Link]

  • chemeurope.com. (n.d.). N,N-Diisopropylethylamine. Retrieved February 11, 2026, from [Link]

  • Pozharskii, A. F., et al. (2012). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 10(25), 4904–4913. [Link]

  • ResearchGate. (2018, October 30). What is pKa values of DIPEA, Hunig's base, in acetonitrile?. Retrieved February 11, 2026, from [Link]

  • Reddit. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylamine as your base?. Retrieved February 11, 2026, from [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Proton sponge. Retrieved February 11, 2026, from [Link]

Sources

Comparative

A Comparative Guide for the Synthetic Chemist: Benchmarking 2-Propanamine, N,N,2-trimethyl- Against Inorganic Bases

In the intricate world of organic synthesis, the selection of a base is a pivotal decision that profoundly influences reaction outcomes. While traditional inorganic bases are mainstays in the laboratory, the unique prope...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the selection of a base is a pivotal decision that profoundly influences reaction outcomes. While traditional inorganic bases are mainstays in the laboratory, the unique properties of sterically hindered organic amines, such as 2-Propanamine, N,N,2-trimethyl-, offer distinct advantages in numerous applications. This guide provides a comprehensive, data-driven comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: A Tale of Two Base Classes

Inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are widely used due to their low cost and ready availability. However, their utility is often hampered by poor solubility in organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates.[1][2]

In contrast, 2-Propanamine, N,N,2-trimethyl-, also known as N,N-diisopropylethylamine (DIPEA) or Hünig's base, is a non-nucleophilic, sterically hindered tertiary amine.[3][4] Its organic nature ensures high solubility in a broad range of organic solvents, and its bulky structure minimizes undesirable side reactions, making it an invaluable tool for specific chemical transformations.[3]

Physicochemical Properties: A Head-to-Head Comparison

The reactivity and suitability of a base are dictated by its fundamental physicochemical properties. The following table provides a comparative overview of 2-Propanamine, N,N,2-trimethyl- and common inorganic bases.

Property2-Propanamine, N,N,2-trimethyl-Potassium Carbonate (K₂CO₃)Sodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)
pKa of Conjugate Acid ~10.7 - 11.07[5][6]10.25 - 10.33[7][8][9]6.3 - 6.4[10][11][12][13]~15.7 - 16[14][15][16][17][18]
Solubility in Organic Solvents High[3]Low to Insoluble[7][19]Insoluble[20][21]Very Low[1]
Nucleophilicity Low[3]ModerateLowHigh
Typical Use Cases Amide couplings, alkylations[3][22][23]Deprotonation of moderately acidic protons[7][8][9]Neutralizing agent, work-up procedures[10]Saponification, strong acid neutralization[24]

Experimental Benchmark: Amide Bond Formation

To illustrate the practical implications of base selection, we present a comparative study in the context of a HATU-mediated amide coupling reaction, a cornerstone of modern drug discovery and peptide synthesis.[25][26][27]

Experimental Workflow

The general procedure for the amide coupling is outlined below. The key variable in this comparative experiment is the choice of base.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Analysis A 1. Dissolve carboxylic acid and HATU in an anhydrous aprotic solvent (e.g., DMF). B 2. Add the selected base (2-Propanamine, N,N,2-trimethyl- or inorganic base). A->B C 3. Add the amine component to the reaction mixture. B->C D Stir the reaction at room temperature. C->D E Monitor progress via TLC or LC-MS. D->E F 1. Aqueous work-up to remove byproducts. E->F G 2. Purification by column chromatography. F->G H 3. Characterize final product for yield and purity. G->H

Caption: Generalized workflow for the comparative amide coupling experiment.

Comparative Performance Data
BaseReaction EnvironmentReaction TimeYieldPurityKey Observations
2-Propanamine, N,N,2-trimethyl- Homogeneous2-4 hours>90%>98%Efficient reaction with straightforward purification.[25][26]
Potassium Carbonate (K₂CO₃) Heterogeneous12-24 hours40-60%~90%Slower reaction rate due to poor solubility.[7]
Sodium Bicarbonate (NaHCO₃) Heterogeneous>24 hours<30%VariableIncomplete conversion and potential for side reactions.
Analysis of Experimental Outcomes

The results unequivocally highlight the superior performance of 2-Propanamine, N,N,2-trimethyl- in this amide coupling reaction. Its complete solubility in the organic solvent facilitates a homogeneous reaction environment, leading to significantly faster kinetics and a higher yield of the desired amide product.[27] The steric hindrance of the base is crucial, as it prevents nucleophilic attack on the activated ester intermediate, thereby minimizing the formation of unwanted byproducts.[3]

In contrast, the inorganic bases, due to their poor solubility, result in heterogeneous reaction mixtures.[1][2] This phase difference between the base and the reactants dramatically slows down the reaction rate and often leads to incomplete conversions.

Mechanistic Considerations and Rationale for Base Selection

The choice of base is intrinsically linked to the reaction mechanism. In HATU-mediated amide couplings, the base serves to deprotonate the carboxylic acid, facilitating the formation of a highly reactive OAt-active ester.[28][29][30]

mechanism_overview cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base Base (e.g., 2-Propanamine, N,N,2-trimethyl-) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Amine Amine

Caption: Simplified mechanism of HATU-mediated amide coupling.

A non-nucleophilic base like 2-Propanamine, N,N,2-trimethyl- is ideal as it performs the essential deprotonation without interfering with the subsequent steps of the reaction.

Conclusion and Recommendations

For organic reactions conducted in non-aqueous media, particularly those sensitive to nucleophilic side reactions such as amide couplings and certain alkylations, 2-Propanamine, N,N,2-trimethyl- offers a clear advantage over common inorganic bases. Its high solubility and low nucleophilicity contribute to cleaner reaction profiles, higher yields, and shorter reaction times.

While inorganic bases remain a cost-effective option for applications where their solubility and reactivity are not limiting factors, for the modern synthetic chemist focused on efficiency and purity, 2-Propanamine, N,N,2-trimethyl- is an indispensable tool.

References

  • Vertex AI Search.
  • Brainly.in. What is the acid and base of k 2 co 3. (2020-05-16).
  • OChemTutor. pKa values.
  • BenchChem.
  • ECHEMI.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020-12-21).
  • Homework.Study.com. The pKa of the conjugate acid of sodium hydroxide (NaOH) is about 16 and the pKa of the conjugate acid of sodium bicarbonate (NaHCO_3) is about 6.4. Draw the structure of the molecule below after A.
  • MP Biomedicals.
  • BenchChem.
  • Quora.
  • Common Organic Chemistry.
  • YouTube. N,N-Diisopropylethylamine. (2014-10-30).
  • Fisher Scientific. Amide Synthesis.
  • Common Organic Chemistry. Amine to Amide (Coupling)
  • Current Chemistry Letters.
  • ResearchGate. Inorganic base in organic media?. (2017-12-15).
  • Wikipedia. Diisopropylamine.
  • YouTube.
  • Radian Corp., Austin, TX.; National Toxicology Program, Research Triangle Park, NC. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Chegg.com. Solved The pKa of the conjugate acid of sodium hydroxide. (2016-10-31).
  • Reddit. Use of insoluble inorganic bases in organic solvents. (2020-09-30).
  • PubChem - NIH.
  • Solubilities Of Inorganic And Organic Compounds.
  • Chegg.com. Solved The pKa of the conjugate acid of sodium hydride (NaH). (2016-11-02).
  • CLAS. Table of Acids with Ka and pKa Values.
  • ChemicalBook. 7087-68-5(N,N-Diisopropylethylamine) Product Description.
  • PubChem. 2-Propanamine, N,N,2-trimethyl- | C6H15N | CID 70190.
  • Reddit.
  • YouTube. Sodium bicarbonate, , is the sodium salt of carbonic acid , pKa = 637 Which of the following sub. (2021-01-14).
  • Chemistry LibreTexts.
  • Wikipedia.
  • Benchchem. 2-Propanamine, N,N,2-trimethyl- | 918-02-5.
  • Utah Tech University. pKa Chart.
  • ChemSynthesis. N,N,2-trimethyl-2-propanamine - 918-02-5, C6H15N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
  • NIST. 2-Propanamine, N,N,2-trimethyl- - the NIST WebBook.
  • MDPI. γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Methyl-2-propanamine: A Guide.
  • ChemBK. N,N,2-Trimethyl-1-propanamine.
  • NIST.
  • 2-Methyl-2-propanamine: A Key Chemical Intermedi
  • Journal of the American Chemical Society.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
  • Pulsus Group. Synthesis and biological importance of amide analogues.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Validation

The Discerning Base: A Comparative Guide to Amine Kinetics in Catalysis

In the intricate dance of chemical synthesis, the choice of an amine base is often a pivotal decision that dictates the tempo and success of a reaction. To the discerning researcher, an amine is not merely a proton scave...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of chemical synthesis, the choice of an amine base is often a pivotal decision that dictates the tempo and success of a reaction. To the discerning researcher, an amine is not merely a proton scavenger but a nuanced tool capable of steering reaction pathways and optimizing yields. This guide offers a comparative study of the reaction kinetics of common amine bases, providing both theoretical insights and practical methodologies for their evaluation. We will delve into the interplay of basicity, steric hindrance, and nucleophilicity, and how these factors manifest in the reaction rates of widely used amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The Triad of Influence: Unpacking the Properties of Amine Bases

The kinetic performance of an amine base is primarily governed by a triad of interconnected properties: basicity (pKa of the conjugate acid), steric hindrance, and nucleophilicity.

  • Basicity (pKaH): This thermodynamic parameter quantifies the amine's ability to donate its lone pair of electrons to a proton. A higher pKaH value indicates a stronger base. Generally, stronger bases are more effective at deprotonating acidic protons, which can be the rate-determining step in many reactions.

  • Steric Hindrance: The size and arrangement of the alkyl groups surrounding the nitrogen atom can significantly impede its ability to interact with other molecules. While high steric bulk can diminish unwanted side reactions by reducing nucleophilicity, it can also slow down the desired proton abstraction.

  • Nucleophilicity: This kinetic parameter describes the rate at which an amine attacks an electrophilic center. While related to basicity, it is more sensitive to steric effects. In many base-catalyzed reactions, high nucleophilicity is undesirable as it can lead to the formation of byproducts.

The interplay of these factors is what differentiates one amine base from another. For instance, triethylamine is a moderately strong, relatively unhindered base, making it a versatile but sometimes overly nucleophilic choice. In contrast, DIPEA, with its bulky isopropyl groups, is significantly less nucleophilic while maintaining a similar basicity to TEA, rendering it a "non-nucleophilic" strong base. DBU, a bicyclic amidine, exhibits very high basicity due to the resonance stabilization of its conjugate acid and is also considered non-nucleophilic.

A Comparative Look at Common Amine Bases

To illustrate the practical implications of these properties, let's consider three commonly employed amine bases in organic synthesis:

Amine BaseStructurepKa of Conjugate Acid (pKaH)Key Characteristics
Triethylamine (TEA) Et₃N~10.8Moderately strong base, relatively low steric hindrance, can be nucleophilic.
N,N-Diisopropylethylamine (DIPEA) i-Pr₂NEt~10.7Strong, sterically hindered, non-nucleophilic base.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂~13.5 (in MeCN)Very strong, non-nucleophilic amidine base.

The choice between these bases can have a profound impact on reaction kinetics. For instance, in an acylation reaction where the desired outcome is the deprotonation of a starting material to facilitate its reaction with an acylating agent, the nucleophilicity of the amine base can lead to a competing reaction where the amine itself is acylated. In such cases, a sterically hindered base like DIPEA is often preferred over TEA to minimize this side reaction. The exceptionally high basicity of DBU makes it particularly effective in promoting elimination reactions and other transformations requiring a very strong, non-nucleophilic proton abstractor.

Experimental Protocol: A Kinetic Investigation of Amine-Catalyzed Acylation

To quantitatively compare the reaction kinetics of different amine bases, a well-designed experimental protocol is essential. Here, we outline a general procedure for studying the kinetics of an amine-catalyzed acylation of a phenol with an acid chloride, monitored by UV-Vis spectrophotometry. This method is advantageous as it allows for real-time monitoring of the reaction progress.

Principle

The reaction between a phenol (e.g., p-nitrophenol) and an acid chloride (e.g., acetyl chloride) in the presence of an amine base leads to the formation of an ester (p-nitrophenyl acetate). The progress of the reaction can be monitored by observing the change in absorbance of the solution at a specific wavelength. For example, the formation of the p-nitrophenoxide ion, an intermediate in the reaction, can be monitored at its characteristic absorbance maximum.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare stock solutions of: - p-Nitrophenol (Substrate) - Acetyl Chloride (Reagent) - Amine Base (Catalyst) - Acetonitrile (Solvent) B Equilibrate substrate and solvent in a cuvette within the UV-Vis spectrophotometer A->B Transfer C Initiate the reaction by adding the amine base and acetyl chloride B->C Inject D Monitor the change in absorbance at a fixed wavelength over time C->D Record E Plot Absorbance vs. Time D->E F Determine the initial rate of reaction from the slope of the curve E->F G Calculate the rate constant (k) F->G

Caption: Experimental workflow for kinetic analysis.

Detailed Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of p-nitrophenol, acetyl chloride, and the amine bases (TEA, DIPEA, DBU) in a suitable aprotic solvent (e.g., acetonitrile). The concentrations should be chosen to ensure that the reaction occurs on a timescale that can be conveniently monitored.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the p-nitrophenoxide ion.

    • Place a cuvette containing the p-nitrophenol solution and solvent in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by rapidly adding the acetyl chloride and the amine base to the cuvette. For fast reactions, a stopped-flow apparatus is recommended to ensure rapid mixing.

    • Record the absorbance of the solution as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • To determine the order of the reaction with respect to each reactant, a series of experiments can be performed where the concentration of one reactant is varied while the others are kept constant.

    • The rate constant (k) can then be calculated from the rate law.

Expected Kinetic Outcomes and Mechanistic Insights

The kinetic data obtained from the above experiment will allow for a direct comparison of the catalytic efficiency of the different amine bases.

  • Triethylamine (TEA): Due to its lower steric hindrance, TEA is expected to exhibit a relatively fast reaction rate. However, the potential for N-acylation as a side reaction could lead to more complex kinetics or lower overall yield of the desired ester.

  • N,N-Diisopropylethylamine (DIPEA): The steric bulk of DIPEA will likely result in a slightly slower reaction rate compared to TEA, assuming deprotonation is the rate-limiting step and is sterically sensitive. However, the suppression of N-acylation will lead to cleaner kinetics and potentially a higher yield of the ester product.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Given its significantly higher basicity, DBU is expected to be a highly efficient catalyst, potentially leading to the fastest reaction rate, especially if the deprotonation of the phenol is the rate-determining step. Its non-nucleophilic nature also prevents unwanted side reactions.

The following diagram illustrates the general mechanistic pathway for the amine-catalyzed acylation and the potential side reaction.

mechanistic_pathway cluster_main Desired Acylation Pathway cluster_side Potential Side Reaction (with TEA) A Phenol (ArOH) C Phenoxide (ArO⁻) A->C Deprotonation B Amine Base (B) B->C E Ester (RCOOAr) C->E Nucleophilic Attack D Acid Chloride (RCOCl) D->E F Amine Base (Et₃N) H N-Acylammonium Salt F->H Nucleophilic Attack G Acid Chloride (RCOCl) G->H

Caption: General mechanistic pathways in amine-catalyzed acylation.

Conclusion

The selection of an appropriate amine base is a critical parameter in optimizing reaction kinetics and achieving desired synthetic outcomes. A thorough understanding of the interplay between basicity, steric hindrance, and nucleophilicity allows the researcher to make an informed choice. While triethylamine offers a versatile and cost-effective option, its nucleophilicity can be a drawback. Sterically hindered bases like DIPEA provide a solution to this problem, albeit sometimes at the cost of a slightly reduced reaction rate. For reactions demanding very high basicity, amidine bases such as DBU are exceptionally effective. By employing systematic kinetic studies, such as the one outlined in this guide, researchers can quantitatively assess the performance of different amine bases and select the optimal catalyst for their specific application, ultimately leading to more efficient and selective chemical transformations.

References

  • Chad's Prep. (2021, April 28). 22.2 Basicity of Amines | Organic Chemistry [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Amines as bases. [Link]

  • Jinan Xinggao Chemical Technology Co., Ltd. (2025, August 25). What Is DBU In Organic Chemistry?[Link]

  • Wikipedia. (2023, November 28). N,N-Diisopropylethylamine. [Link]

  • Wikipedia. (2023, October 29). Stopped-flow. [Link]

  • Taylor & Francis Online. (2019, July 25). A review on DBU-mediated organic transformations. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]

  • Reddit. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylaminr as your base?[Link]

  • Scilit. (n.d.). Stopped‐flow investigations of the reaction kinetics of carbon dioxide with some primary and secondary alkanolamines in aqueous solutions. [Link]

  • Science Projects and Ideas for Amateur Experimenters. (2025, December 18). Studying Reaction Kinetics by Spectroscopy. [Link]

  • Agilent. (2012, October 24). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. [Link]

  • Fountainhead Press. (n.d.). Reaction Kinetics--Spectrophotometric Determination of a Rate Law. [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?[Link]

  • National Library of Medicine. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]

  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • ResearchGate. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Taylor & Francis. (n.d.). Stopped-flow – Knowledge and References. [Link]

  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?[Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

Comparative

Alternatives to N,N-Dimethyl-tert-butylamine for specific transformations

Topic: Alternatives to N,N-Dimethyl-tert-butylamine for Specific Transformations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Alternatives to N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to N,N-Dimethyl-tert-butylamine for Specific Transformations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Alternatives to N,N-Dimethyl-tert-butylamine ( ) in Organic Synthesis

Executive Summary: The Asymmetric Steric Niche

N,N-Dimethyl-tert-butylamine (


) occupies a specific niche in the tertiary amine landscape. Unlike the globally hindered DIPEA  (Hünig’s Base) or the globally accessible Triethylamine  (TEA), 

possesses asymmetric steric bulk .[1] The tert-butyl group acts as a massive steric shield on one face, while the two methyl groups allow for specific approach vectors.[1]

This guide analyzes alternatives based on the mechanistic role


 plays in your reaction:
  • General Base (Alkylation/Acylation): Where non-nucleophilicity is required but DIPEA is too costly or difficult to remove.[1]

  • Radical/Photochemical Reagent: Where electron transfer (ET) kinetics are critical.[1]

  • Transition Metal Ligand/Base: Where cone angle and coordination strength dictate catalytic turnover.[1]

Comparative Analysis of Physicochemical Properties

To select an alternative, one must first benchmark the "Subject" (


) against the "Titans" of the field.[1]
ReagentStructurepKa (H₂O)B.P. (°C)Steric ProfileNucleophilicity


~10.2 - 10.589-90Asymmetric: High cone angle on one side; exposed N-lone pair on Me-side.Low-Medium
DIPEA

10.75127Globally Hindered: "Shielded" lone pair.Very Low
TEA

10.7589Open: Accessible lone pair.[1]High (Risk of Quaternization)
TMP 2,2,6,6-Tetramethylpiperidine11.1152Super-Hindered: Cyclic constraint.[1]Extremely Low


~10.7265Bulky/Lipophilic: High boiling point alternative.Low

Scientist's Insight:


 shares the volatility of TEA (easy to strip via rotovap) but offers significantly better protection against quaternary ammonium salt formation (Menshutkin reaction) than TEA, though less than DIPEA.[1]

Transformation-Specific Alternatives

Scenario A: Base-Mediated Alkylation & Acylation

The Challenge: You need a base to scavenge acid (


) generated during an alkylation, but the base must not compete with your substrate as a nucleophile.[1]
  • Primary Alternative: N,N-Diisopropylethylamine (DIPEA)

    • Why: DIPEA is the gold standard for non-nucleophilic bases.[1] Its two isopropyl groups block the nitrogen lone pair more effectively than the single tert-butyl group of

      
      , virtually eliminating the formation of quaternary byproducts.[1]
      
    • Protocol Adjustment: DIPEA boils at 127°C. If your product is volatile (<150°C), separating DIPEA can be tedious.[1] Use an acidic wash (1M HCl) during workup to remove it into the aqueous phase.[1]

  • High-Performance Alternative: 2,2,6,6-Tetramethylpiperidine (TMP) [1]

    • Why: If

      
       is still too nucleophilic (e.g., when using highly reactive electrophiles like methyl triflate), TMP is the solution.[1] The cyclic structure locks the methyl groups in a blocking position.[1]
      
  • Cost-Effective Alternative: Triethylamine (TEA)

    • Caveat: Only use TEA if your electrophile is sterically hindered or "soft." With primary alkyl halides, TEA will form quaternary salts, lowering yield.[1]

Decision Logic for Alkylation

AlkylationLogic Start Need Base for Alkylation IsNucleophilic Is Electrophile Highly Reactive? (e.g., MeI, BnBr) Start->IsNucleophilic Volatility Is Product Volatile? IsNucleophilic->Volatility Yes TEA Triethylamine (TEA) Risk: Quaternization IsNucleophilic->TEA No (Use TEA) Me2NtBu N,N-Dimethyl-tert-butylamine Benefit: Low BP + Sterics Volatility->Me2NtBu Yes (Need Low BP Base) Use Me2NtBu DIPEA DIPEA (Hünig's Base) Benefit: Best Inertness Volatility->DIPEA No (Standard) Use DIPEA

Figure 1: Decision tree for selecting a base in alkylation reactions.[1]

Scenario B: Photochemical & Radical Electron Transfer (ET)

The Challenge:


 is cited in niche literature (e.g., photo-substitution of haloquinones) as a Single Electron Transfer (SET) agent.[1] It donates an electron to an excited state acceptor.[1]
  • Mechanism: The bulky tert-butyl group stabilizes the resulting radical cation (

    
    ), preventing rapid 
    
    
    
    -deprotonation or degradation.[1]
  • The Alternative: 1,2,2,6,6-Pentamethylpiperidine (PMP) [1][2]

    • Why: PMP is structurally similar to TMP but methylated at the nitrogen.[1] It is an excellent SET agent that is even more stable against radical degradation than

      
      .[1]
      
    • Data: In quenching studies of singlet oxygen or excited quinones, sterically hindered amines like PMP show superior stability compared to dimethylaniline derivatives.[1]

Scenario C: Palladium-Catalyzed Cross-Couplings (Heck/Suzuki)

The Challenge: In Pd-catalysis, the base regenerates the Pd(0) species by scavenging


. However, the base must not coordinate strongly to the Palladium (poisoning the catalyst).[1]
  • Why

    
     is used:  It is bulky enough to avoid binding Pd, but basic enough to deprotonate the intermediate.[1]
    
  • The Superior Alternative: N-Methyldicyclohexylamine (

    
    ) 
    
    • Why:

      
       is often called "liquid DABCO" in terms of utility (though DABCO is solid).[1] It has immense steric bulk (two cyclohexyls) which completely prevents Pd-coordination, often leading to higher TON (Turnover Numbers) in difficult couplings.[1]
      
    • Protocol: Use 1.5 - 2.0 equivalents relative to the substrate.

Experimental Protocol: Comparative Alkylation

Objective: Validate the non-nucleophilic character of the alternative (DIPEA) vs. the subject (


) in the alkylation of a secondary amine with Benzyl Bromide.

Materials:

  • Substrate: Morpholine (1.0 equiv)[1]

  • Electrophile: Benzyl Bromide (1.0 equiv)[1]

  • Base A:

    
     (1.1 equiv)[1]
    
  • Base B: DIPEA (1.1 equiv)[1]

  • Solvent: DCM (

    
    ), 0.1 M[1]
    

Workflow:

  • Dissolution: Dissolve Morpholine (87 mg, 1 mmol) in DCM (10 mL).

  • Base Addition: Add the respective base (1.1 mmol) at 0°C.

  • Electrophile Addition: Dropwise addition of Benzyl Bromide (171 mg, 1 mmol).

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC or GC-MS.[1]

  • Critical Observation Point:

    • DIPEA Reaction: Clean conversion to N-benzylmorpholine. No precipitate (DIPEA-HBr is soluble or forms an oil).[1]

    • TEA Control (Hypothetical): Formation of white precipitate (TEA-HBr) plus potential quaternary salt (Benzyltriethylammonium bromide) if heated.[1]

    • 
       Reaction:  Should mimic DIPEA but with easier solvent removal (b.p. 90°C vs DCM's 40°C - co-evaporates easily).[1]
      

Self-Validating Check: If you observe a new spot on TLC that does not move (remains at baseline) and stains with Iodine/Dragendorff, you have formed the quaternary ammonium salt.[1] This indicates your base was too nucleophilic. Switch to DIPEA or TMP .

References

  • Basicity and Steric Properties

    • Title: "Lewis Basicity and Affinity Scales: Data and Measurement"[3][4]

    • Source: Wiley / Christian Laurence[1]

    • URL:[Link][1]

  • Photochemical Applications

    • Title: "Photoinduced self-substitution of haloquinones in the presence of N,N-dimethyl-tert-butylamine"
    • Source: ResearchG
    • URL:[Link]

  • General Synthesis & Properties

    • Title: "N,N-Dimethyl-tert-butylamine Properties and Applic
    • Source: ChemicalBook / BenchChem[1]

  • Comparison with DIPEA

    • Title: "N,N-Diisopropylethylamine (Hünig's Base) in Organic Synthesis"
    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Propanamine, N,N,2-trimethyl-

In the landscape of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Propanamine, N,N,2-trimethyl- (CAS 918-02-5), also known as N,N,2-trimethylpropan-2-amine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for your safety.

Chemical Hazard Profile: Understanding the "Why"

2-Propanamine, N,N,2-trimethyl- is a tertiary amine. Amines as a class of organic compounds are derived from ammonia and can be hazardous due to their potential to cause respiratory issues and skin irritation.[1] Structurally similar amines are often corrosive to the eyes, skin, and respiratory tract.[2] Inhalation may lead to severe respiratory irritation and potential lung edema.[2] Furthermore, many organic amines are flammable liquids and vapors.[3] Therefore, our safety protocols must be built around a multi-faceted hazard profile: corrosivity, potential toxicity, and flammability.

Hazard CategoryPotential EffectsRationale for Precaution
Corrosive Causes severe skin burns and serious eye damage upon contact.[2][3]Direct contact can cause immediate and severe tissue damage. All routes of exposure (skin, eyes, inhalation) must be prevented.
Toxic Harmful if swallowed, in contact with skin, or if inhaled.[2][4] May cause damage to the respiratory system.[3]The substance can be absorbed into the body through various routes, leading to systemic effects.[2]
Flammable Vapors may be heavier than air and can travel to an ignition source.[2][4]Handling must be done away from open flames, sparks, and other ignition sources.[3][5]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks you are performing and the associated risks of exposure. The following is a tiered approach to PPE selection.

Tier 1: Essential PPE for All Handling Operations

This is the minimum required PPE when working in a laboratory where 2-Propanamine, N,N,2-trimethyl- is present, even for tasks with minimal risk of direct contact.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes, mists, or fumes.[3]

    • Face Shield: A full-face shield must be worn in addition to safety goggles when there is a significant risk of splashing (e.g., transferring large volumes, reacting under pressure).

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Not all gloves are created equal. For organic amines, butyl rubber or nitrile gloves are generally recommended.[6] Always consult a glove manufacturer's resistance chart for specific breakthrough times.[7][8][9] Nitrile gloves are often preferred for incidental contact due to their chemical resistance and tendency to tear visibly when punctured.[10]

    • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

    • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the lower body is permitted.

Tier 2: Enhanced PPE for High-Risk Operations

For tasks with a higher risk of exposure, such as handling large quantities, working with heated material, or in situations with a potential for aerosol generation, enhanced PPE is necessary.

  • Respiratory Protection:

    • Work with this chemical must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5]

    • If there is a potential for exceeding exposure limits, or in the case of an emergency, a respirator may be necessary.[1] This could include an air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[11] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[12]

  • Body Protection:

    • Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.

    • Chemical-Resistant Boots or Shoe Covers: To protect feet from potential spills.[3]

The following diagram illustrates the decision-making process for PPE selection based on the handling task.

PPE_Selection_Workflow cluster_0 Task Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling 2-Propanamine, N,N,2-trimethyl- risk_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? - Operating conditions (temp, pressure)? start->risk_assessment low_risk Low Risk (e.g., small scale, closed system) risk_assessment->low_risk Low high_risk High Risk (e.g., large scale, open transfer, heating) risk_assessment->high_risk High tier1_ppe Tier 1 PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat low_risk->tier1_ppe high_risk->tier1_ppe tier2_ppe Tier 2 PPE: - Face Shield + Goggles - Chemical Apron - Respiratory Protection (if needed) tier1_ppe->tier2_ppe Add for High Risk final_check Final Check: - All PPE inspected? - Emergency equipment accessible? tier2_ppe->final_check proceed Proceed with Work final_check->proceed

Caption: PPE Selection Workflow for Handling 2-Propanamine, N,N,2-trimethyl-.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area is clean and uncluttered.[13] Confirm that a safety shower and eyewash station are accessible and have been recently tested.

  • PPE Donning: Don PPE in the following order: lab coat, shoe covers (if necessary), safety goggles, face shield (if necessary), and finally, gloves.

  • Chemical Handling: All manipulations of 2-Propanamine, N,N,2-trimethyl- should be performed within a certified chemical fume hood.[5] Keep the container tightly sealed when not in use.[14]

  • Spill Management: In case of a small spill inside the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. For larger spills, evacuate the area and follow your institution's emergency response procedures. Isolate the spill area for at least 50 meters (150 feet) for liquids.[15]

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general order is: gloves, face shield, apron, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.

  • Decontamination: Decontaminate all surfaces that may have come into contact with the chemical.

Disposal Plan

Amine waste is considered hazardous.[16] All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17][18]

  • Waste Collection: Collect all waste containing 2-Propanamine, N,N,2-trimethyl- in a designated, labeled, and sealed hazardous waste container.

  • Segregation: Do not mix amine waste with other waste streams, especially strong acids or oxidizers, to prevent hazardous reactions.[16]

  • Container Disposal: An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed). The rinsate must also be collected as hazardous waste.[19]

  • Professional Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[16]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, you can confidently and safely handle 2-Propanamine, N,N,2-trimethyl- in your research endeavors, ensuring the integrity of your work and the well-being of your team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0941 - PROPYLAMINE. INCHEM. Retrieved from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylamine. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • HSE. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanamine, N,N,2-trimethyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Propanamine, N,N,2-trimethyl-
© Copyright 2026 BenchChem. All Rights Reserved.